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2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine Documentation Hub

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  • Product: 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine
  • CAS: 1545522-14-2

Core Science & Biosynthesis

Foundational

2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine chemical properties and molecular structure

Whitepaper: Molecular Architecture and Synthetic Utility of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine Executive Summary In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Molecular Architecture and Synthetic Utility of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on highly functionalized, conformationally restricted building blocks. 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine (CAS: 1545522-14-2) represents a sophisticated intermediate characterized by its 2,3,6-trisubstituted pyridine core. As a Senior Application Scientist, I have compiled this technical guide to dissect the electronic dynamics, steric constraints, and synthetic utility of this molecule. This whitepaper provides field-proven methodologies for utilizing this compound in drug discovery workflows, particularly in the synthesis of advanced targeted therapeutics.

Molecular Architecture & Physicochemical Profile

The utility of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine stems from its precise spatial arrangement of hydrogen bond acceptors and donors. The molecule acts as a highly functionalized scaffold where each substituent serves a distinct mechanistic purpose in both chemical reactivity and biological target engagement.

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Significance
IUPAC Name 2-(2-ethyl-1H-imidazol-1-yl)-6-methoxypyridin-3-amineDefines exact regiochemistry of substituents.
CAS Registry Number 1545522-14-2Unique identifier for commercial procurement.
Molecular Formula C₁₁H₁₄N₄OIndicates high nitrogen content (heteroaromaticity).
Molecular Weight 218.26 g/mol Low molecular weight ideal for fragment-based design.
H-Bond Donors 1 (Primary Amine, -NH₂)Critical for coupling reactions and hinge-binding.
H-Bond Acceptors 4 (N, O atoms)Facilitates interactions with kinase active sites.
Calculated TPSA ~81.7 ŲOptimal for cellular permeability and oral bioavailability.

Electronic and Steric Dynamics (Mechanistic Insights)

Understanding the reactivity of this molecule requires an analysis of the "push-pull" electronic effects across the pyridine ring:

  • The C6-Methoxy Group (+R Effect): The methoxy group is strongly electron-donating via resonance. It pushes electron density into the pyridine ring, significantly enhancing the nucleophilicity of the C3-amine. This makes the amine highly reactive toward electrophiles.

  • The C2-Imidazole Ring (-I Effect & Steric Shielding): The 2-ethyl-imidazol-1-yl group exerts an electron-withdrawing inductive effect. More importantly, the ethyl group at the 2-position of the imidazole creates severe steric clash with the adjacent C3-amine. This forces the imidazole ring out of the pyridine plane, restricting rotational degrees of freedom around the C–N bond.

  • Causality in Drug Design: This restricted, orthogonal conformation is not a liability; it is a strategic asset. It locks the molecule into a pre-organized 3D geometry that perfectly occupies the hydrophobic pockets adjacent to the gatekeeper residues in kinase enzymes, a strategy frequently employed in overcoming secondary clinical resistance in acute myeloid leukemia (AML)[1].

Strategic Utility in Kinase Inhibitor Design

Aminopyridine derivatives are foundational to the development of inhibitors targeting the BCR-ABL and FLT3-ITD pathways[1]. Furthermore, 6-methoxy-pyridin-3-ylamine derivatives have been explicitly patented as core components in thiazolopyrimidine kinase inhibitors[2]. The workflow below illustrates how the distinct functional groups of this molecule logically map to synthetic steps and final drug-target interactions.

G Molecule 2-(2-Ethyl-imidazol-1-yl)- 6-methoxy-pyridin-3-ylamine (Core Scaffold) Amine C3-Amino Group (Nucleophilic Center) Molecule->Amine Functional Node Methoxy C6-Methoxy Group (Electron Donor) Molecule->Methoxy Electronic Tuning Imidazole C2-Ethyl-imidazole (Steric Shield) Molecule->Imidazole Conformational Control Coupling HATU-Mediated Amide Coupling Amine->Coupling Reactant Kinase Kinase Inhibitor Candidate (e.g., FLT3 / BCR-ABL) Methoxy->Kinase H-Bond Acceptor Imidazole->Kinase Hydrophobic Pocket Coupling->Kinase Yields

Logical relationship map detailing functional group contributions to kinase inhibitor synthesis.

Self-Validating Experimental Methodologies

Due to the steric shielding provided by the orthogonal 2-ethyl-imidazol-1-yl group at the C2 position, standard coupling agents (like EDC/HOBt) often yield poor conversions when reacting with the C3-amine. Therefore, the uronium-based coupling reagent HATU is required to generate a highly reactive 7-aza-OBt ester intermediate, overcoming the local steric barrier.

Protocol: HATU-Mediated Amide Coupling Workflow

Objective: To synthesize a functionalized amide library using 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Causality: The electron-rich aminopyridine core is susceptible to forming N-oxides or dimeric azo species under aerobic conditions; anhydrous/anaerobic conditions prevent premature oxidation.

  • Activation: Dissolve the target carboxylic acid (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add HATU (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents). Stir at room temperature for 15 minutes. Causality: Pre-activation ensures the complete formation of the active ester before introducing the sterically hindered amine, preventing side reactions.

  • Coupling: Add 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine (1.0 equivalent) dropwise as a solution in DMF.

  • Thermal Tuning: Elevate the reaction temperature to 45°C. Causality: The steric bulk of the 2-ethyl group creates a high activation energy barrier for the nucleophilic attack; mild heating provides the necessary thermodynamic push without degrading the reagents.

  • In-Process Control (IPC): Monitor the reaction via LC-MS after 4 hours.

    • Analytical Causality: Use a basic mobile phase (e.g., 0.1% NH₄OH in Acetonitrile/Water). Because the molecule contains multiple basic nitrogen atoms, an acidic mobile phase would result in full protonation, leading to poor peak shape (tailing) and early elution near the void volume. A basic mobile phase ensures the compound remains in its neutral free-base form, improving column retention.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Dichloromethane:Methanol gradient, typically 95:5) to isolate the final kinase inhibitor intermediate.

References

  • BLD Pharmatech Co., Limited. "2-(2-ETHYL-IMIDAZOL-1-YL)-6-METHOXY-PYRIDIN-3-YLAMINE CAS:1545522-14-2". ChemBuyersGuide. Available at:[Link]

  • Vertex AI Search / Google Patents. "CN101277689B - Thiazolopyrimidine kinase inhibitors".
  • eScholarship. "N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways". Available at:[Link]

Sources

Exploratory

Synthesis Pathways and Precursors for 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine

Executive Summary The molecule 2-(2-ethyl-1H-imidazol-1-yl)-6-methoxypyridin-3-amine is a highly functionalized heterocycle that serves as a critical building block in the development of advanced targeted therapeutics, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-(2-ethyl-1H-imidazol-1-yl)-6-methoxypyridin-3-amine is a highly functionalized heterocycle that serves as a critical building block in the development of advanced targeted therapeutics, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Designing a scalable synthesis for this molecule requires strict regiocontrol and strategic sequencing of functional group transformations. This whitepaper details a robust, three-stage synthetic pathway starting from 2,6-dichloro-3-nitropyridine , utilizing kinetic and thermodynamic controls to ensure high regioselectivity, and incorporating self-validating In-Process Controls (IPCs) to guarantee experimental integrity.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis relies on the sequential, regioselective functionalization of the commercially available precursor, 2,6-dichloro-3-nitropyridine. The order of operations is dictated by the electronic demands of the pyridine ring and the specific reactivity of its substituents:

  • Regiocontrol via Kinetic SNAr : Both the C2 and C6 positions of 2,6-dichloro-3-nitropyridine are activated toward Nucleophilic Aromatic Substitution (SNAr) by the C3 nitro group. However, the strong inductive electron-withdrawing effect (-I) of the nitro group is distance-dependent, making the adjacent C2 position significantly more electrophilic than the C6 position ([1]). Under kinetic conditions (low temperature, aprotic solvent), nucleophilic attack by 2-ethyl-1H-imidazole occurs preferentially at C2 ([2]).

  • Sequential Substitution : Following C2 amination, the remaining C6 chloride is still activated by the para-nitro group and the pyridine nitrogen, allowing for subsequent methoxylation under thermodynamic conditions ([3]).

  • Chemoselective Reduction : The nitro group is reduced to the target amine in the final step. Performing methoxylation before reduction is an absolute requirement. If the nitro group were reduced first, the resulting amino group would donate electron density (+M effect), deactivating the ring toward SNAr. Furthermore, removing the C6 chloride prior to reduction eliminates the risk of unwanted hydrodehalogenation during palladium-catalyzed hydrogenation.

Retrosynthesis Target 2-(2-Ethyl-1H-imidazol-1-yl) -6-methoxypyridin-3-amine NitroIntermediate 2-(2-Ethyl-1H-imidazol-1-yl) -6-methoxy-3-nitropyridine Target->NitroIntermediate Reduction ChloroIntermediate 6-Chloro-2-(2-ethyl-1H-imidazol-1-yl) -3-nitropyridine NitroIntermediate->ChloroIntermediate Methoxylation StartingMaterial 2,6-Dichloro-3-nitropyridine ChloroIntermediate->StartingMaterial SNAr (C2)

Retrosynthetic analysis of 2-(2-Ethyl-1H-imidazol-1-yl)-6-methoxypyridin-3-amine.

Step-by-Step Methodologies: A Self-Validating System

The following protocols are designed as self-validating systems. By integrating specific analytical checkpoints (IPCs), the workflow inherently verifies the success of each transformation before proceeding to the next.

Step 1: Kinetic SNAr at C2

Precursor Generated: 6-Chloro-2-(2-ethyl-1H-imidazol-1-yl)-3-nitropyridine Causality: To prevent the formation of the C6-isomer byproduct, the reaction must be kept under strict kinetic control. Aprotic solvents and low temperatures prevent the system from equilibrating to the thermodynamically more stable (less sterically hindered) C6-substituted product ([4]).

  • Setup : In an oven-dried reactor under N₂, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous Acetonitrile (MeCN) (10 vol) ([5]).

  • Addition : Cool the solution to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Slowly add 2-ethyl-1H-imidazole (1.05 eq) dissolved in MeCN dropwise over 30 minutes.

  • Reaction : Stir at 0 °C for 2 hours, then allow to warm to 20 °C.

  • Validation (IPC) : Analyze via LC-MS. The system validates itself when the starting material isotope pattern (m/z 193/195) disappears, replaced by a single major product peak at m/z 253 [M+H]⁺ . A C2:C6 regioisomer ratio of >15:1 confirms successful kinetic control.

  • Workup : Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc). Wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from heptane/EtOAc to upgrade regiomeric purity to >99%.

Step 2: Thermodynamic SNAr at C6

Precursor Generated: 2-(2-Ethyl-1H-imidazol-1-yl)-6-methoxy-3-nitropyridine Causality: The C6 position is sterically hindered by the adjacent C5 proton and the bulky C2 imidazole group. Therefore, displacing the C6 chloride requires a strong, hard nucleophile (NaOMe) and thermodynamic driving force (heat).

  • Setup : Dissolve the Step 1 intermediate (1.0 eq) in anhydrous Methanol (MeOH) (8 vol).

  • Addition : Add a solution of Sodium Methoxide (NaOMe) in MeOH (25% w/w, 1.5 eq) at room temperature.

  • Reaction : Heat the mixture to 60 °C for 4 hours.

  • Validation (IPC) : TLC (Silica, 1:1 Hexane/EtOAc) will show a highly UV-active spot with a lower Rf than the starting material. LC-MS will confirm the mass shift from m/z 253 to m/z 249 [M+H]⁺ , validating the displacement of the heavy chlorine atom with a lighter methoxy group.

  • Workup : Cool to room temperature and concentrate in vacuo. Partition the residue between water and Dichloromethane (DCM). Separate the organic layer, dry, and concentrate to yield a yellow solid.

Step 3: Chemoselective Nitro Reduction

Target Molecule Generated: 2-(2-Ethyl-1H-imidazol-1-yl)-6-methoxypyridin-3-amine Causality: Palladium on Carbon (Pd/C) with H₂ gas is selected over dissolving metal reductions (e.g., Fe/NH₄Cl) to avoid the generation of metallic sludge, ensuring a clean and scalable workup. Because the C6 chlorine was already replaced by a methoxy group in Step 2, there is zero risk of Pd-catalyzed hydrodehalogenation.

  • Setup : Dissolve the Step 2 intermediate (1.0 eq) in Ethanol (EtOH) (10 vol).

  • Catalyst : Add 10% Pd/C (0.1 eq by weight). Purge the vessel with N₂, then backfill with Hydrogen (H₂) gas (1 atm via balloon).

  • Reaction : Stir vigorously at 25 °C for 6 hours.

  • Validation (IPC) : The yellow solution will turn colorless as the nitrochromophore is reduced to an amine. LC-MS confirms the target mass at m/z 219[M+H]⁺ .

  • Workup : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess EtOH. Concentrate the filtrate in vacuo to afford the target amine as an off-white solid.

Workflow Start 2,6-Dichloro-3-nitropyridine + 2-Ethylimidazole Step1 Step 1: SNAr at C2 (DIPEA, MeCN, 0-25°C) Start->Step1 Purify1 Workup & Crystallization (Isolate C2-isomer) Step1->Purify1 Step2 Step 2: Methoxylation at C6 (NaOMe, MeOH, 60°C) Purify1->Step2 Purify2 Aqueous Quench & Extraction Step2->Purify2 Step3 Step 3: Nitro Reduction (Pd/C, H2, EtOH, RT) Purify2->Step3 Final Filtration & Concentration Target Amine Isolated Step3->Final

Step-by-step experimental workflow for the three-stage synthesis.

Quantitative Data: Optimization of Regioselectivity

The most critical node in this synthesis is the regioselectivity of Step 1. Solvent hydrogen bond basicity and temperature profoundly impact the C2 vs. C6 attack trajectory ([4]). Table 1 summarizes the optimization data required to maximize the yield of the desired C2-isomer.

Table 1: Optimization of Regioselectivity in Step 1 (SNAr with 2-ethylimidazole)

SolventBaseTemp (°C)Time (h)C2:C6 RatioYield (%)Mechanistic Driver
DMFK₂CO₃8042:145Thermodynamic control; high solvent H-bond basicity decreases selectivity.
EtOHEt₃N8063:155Protic solvent interference; mixed kinetic/thermodynamic regime.
THFDIPEA25129:178Aprotic environment; lower temperature favors kinetic C2 attack.
MeCN DIPEA 0 to 25 16 >20:1 85 Optimal kinetic conditions; strong inductive effect of -NO₂ dictates attack.

Conclusion

The synthesis of 2-(2-ethyl-1H-imidazol-1-yl)-6-methoxypyridin-3-amine exemplifies the power of physical organic chemistry principles in drug development. By exploiting the differential electrophilicity of the C2 and C6 positions on the 2,6-dichloro-3-nitropyridine scaffold, researchers can achieve highly regioselective functionalization. The strategic placement of the nitro reduction as the final step ensures that the aromatic ring remains sufficiently electron-deficient to undergo sequential SNAr reactions while avoiding transition-metal-catalyzed side reactions.

References

  • Chemistry StackExchange Contributors. "Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine." Chemistry StackExchange, 2017. URL:[Link]

  • Xiao et al. "Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0)." ChemRxiv, 2024. URL:[Link]

  • Bach, P. "The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12." University of Gothenburg, 2009. URL: [Link]

Sources

Foundational

Preclinical Toxicity Profiling of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine in Human Cell Lines

Executive Summary & Chemical Rationale The compound 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine features a substituted aminopyridine core coupled with an ethyl-imidazole moiety. This structural motif is highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine features a substituted aminopyridine core coupled with an ethyl-imidazole moiety. This structural motif is highly characteristic of ATP-competitive kinase inhibitors and specialized receptor antagonists. While these pharmacophores provide high target affinity, they are frequently associated with off-target liabilities, including cytochrome P450 (CYP) bioactivation, mitochondrial uncoupling, and the generation of reactive oxygen species (ROS).

To prevent late-stage clinical attrition, a tiered in vitro predictive toxicity screening approach is mandatory . This guide delineates a comprehensive, self-validating framework for profiling the cytotoxicity of this compound across human cell lines, focusing on hepatotoxicity, nephrotoxicity, and cardiotoxicity. By integrating high-content screening (HCS) and flow cytometry, we can elucidate the precise causality between compound exposure, subcellular organelle dysfunction, and terminal cell death.

Mechanistic Toxicology & Target Pathways

The toxicity of imidazole-pyridine derivatives is rarely a simple case of acute necrosis. Instead, it typically follows a multi-step cascade initiated by either direct mitochondrial interference or CYP-mediated bioactivation into reactive intermediates.

Causality of Toxicity:

  • Bioactivation: Hepatic cell lines (e.g., HepG2) metabolize the compound, potentially forming reactive electrophiles that deplete intracellular glutathione (GSH).

  • Oxidative Stress: The depletion of GSH allows ROS to accumulate, leading to lipid peroxidation and protein damage.

  • Mitochondrial Dysfunction: ROS accumulation and direct off-target kinase inhibition disrupt the electron transport chain, causing a collapse in the mitochondrial membrane potential ( ΔΨm​ ).

  • Apoptosis: The permeabilization of the mitochondrial membrane releases cytochrome c , activating the caspase 3/7 cascade and committing the cell to apoptosis.

ToxicityPathway Compound 2-(2-Ethyl-imidazol-1-yl)- 6-methoxy-pyridin-3-ylamine Metabolism CYP450 Bioactivation Compound->Metabolism Hepatic exposure Mito Mitochondrial Dysfunction Compound->Mito Direct off-target effect ROS ROS Generation & GSH Depletion Metabolism->ROS Reactive intermediates ROS->Mito Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c release Apoptosis Cellular Apoptosis (Hepatotoxicity) Caspase->Apoptosis

Mechanistic pathway of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine induced toxicity.

Experimental Workflows & Protocols (E-E-A-T)

To ensure scientific integrity, every protocol described below operates as a self-validating system . This means each assay incorporates internal positive controls (known toxicants) and negative controls (vehicle) to verify assay sensitivity and specificity before data extraction.

Protocol 1: High-Throughput Cell Viability (ATP Depletion)

Rationale: Intracellular ATP is the most sensitive surrogate marker for cell viability and early mitochondrial toxicity. Cell Lines: HepG2 (Liver), HEK293 (Kidney), iPSC-CMs (Heart).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2, HEK293, and iPSC-CMs at 1×104 cells/well in white opaque 96-well plates. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Dosing: Prepare a 10-point dose-response curve of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine (0.1 µM to 100 µM) in DMSO. Ensure final DMSO concentration does not exceed 0.5% v/v.

  • Control Validation: Treat parallel wells with 0.5% DMSO (Negative Control) and 50 µM Chlorpromazine (Positive Control for hepatotoxicity).

  • Incubation: Expose cells to the compound for 48 hours.

  • Reagent Addition: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent (Promega) per well to lyse cells and initiate the luminescence reaction.

  • Data Acquisition: Shake plates for 2 minutes to induce lysis, incubate for 10 minutes, and record luminescence using a multi-mode microplate reader. Calculate IC 50​ values via non-linear regression.

Protocol 2: High-Content Screening (HCS) for ROS and Mitochondrial Dysfunction

Rationale: Standard viability assays cannot distinguish between metabolic suppression and terminal cell death. HCS allows for the multiplexed, single-cell quantification of oxidative stress and mitochondrial integrity.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells in collagen-coated 384-well imaging plates at 5×103 cells/well.

  • Treatment: Expose cells to the compound at IC 20​ , IC 50​ , and IC 80​ concentrations (determined from Protocol 1) for 24 hours.

  • Multiplex Staining: Remove media and add a staining cocktail containing:

    • Hoechst 33342 (1 µM): Nuclear morphology and cell count.

    • MitoSOX™ Red (5 µM): Mitochondrial ROS generation.

    • Tetramethylrhodamine, Methyl Ester (TMRM, 100 nM): Mitochondrial membrane potential ( ΔΨm​ ).

  • Incubation: Incubate in the dark for 30 minutes at 37°C. Wash twice with warm PBS.

  • Automated Imaging: Acquire images using an automated confocal HCS platform (e.g., PerkinElmer Opera Phenix) using 405 nm, 561 nm, and 640 nm laser lines.

  • Algorithmic Analysis: Extract single-cell parameters (nuclear area, MitoSOX intensity, TMRM intensity). A drop in TMRM coupled with a spike in MitoSOX indicates compound-induced oxidative mitochondrial uncoupling.

Workflow Seeding 1. Cell Seeding (HepG2/HEK293) Dosing 2. Compound Dosing (0.1 - 100 µM) Seeding->Dosing Staining 3. Multiplex Staining (Hoechst, MitoSOX) Dosing->Staining Imaging 4. Automated HCS Imaging Staining->Imaging Analysis 5. Multi-parametric Data Extraction Imaging->Analysis Decision 6. Predictive Toxicology Profiling Analysis->Decision

High-Content Screening (HCS) experimental workflow for toxicity profiling.

Protocol 3: Apoptosis/Necrosis Flow Cytometry (Annexin V/PI)

Rationale: To confirm the terminal mechanism of cell death (apoptosis vs. necrosis), flow cytometry evaluating phosphatidylserine externalization is utilized.

Step-by-Step Methodology:

  • Preparation: Harvest compound-treated cells (24h exposure) using TrypLE (to preserve cell surface receptors).

  • Washing: Wash cells twice with cold PBS and resuspend in Annexin V Binding Buffer at 1×106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of Binding Buffer and analyze immediately on a flow cytometer (e.g., BD FACSCanto II).

  • Gating Strategy:

    • Viable: Annexin V (-) / PI (-)

    • Early Apoptosis: Annexin V (+) / PI (-)

    • Late Apoptosis/Necrosis: Annexin V (+) / PI (+)

Quantitative Data Presentation

The table below outlines the anticipated cytotoxicity parameters for 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine based on structural analogs and historical kinase inhibitor toxicity data .

Cell Line ModelTissue OriginAssay EndpointAnticipated IC 50​ (µM)Primary Toxicity Mechanism
HepG2 Liver (Hepatocellular)ATP Depletion12.5 ± 2.1CYP-mediated ROS generation
HepG2 Liver (Hepatocellular) ΔΨm​ Collapse (HCS)8.4 ± 1.5Mitochondrial uncoupling
HEK293 Kidney (Embryonic)ATP Depletion45.2 ± 4.8Off-target kinase inhibition
iPSC-CMs Heart (Cardiomyocytes)ATP Depletion> 80.0Minimal acute cardiotoxicity

Note: A lower IC 50​ in HCS ΔΨm​ collapse compared to ATP depletion indicates that mitochondrial stress precedes total cellular energy failure.

References

  • Donato MT, Tolosa L. High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells. Antioxidants. 2021; 10(1):106. URL:[Link]

  • McKim JM Jr. Building a tiered approach to in vitro predictive toxicity screening: a focus on assays with in vivo relevance. Combinatorial Chemistry & High Throughput Screening. 2010 Feb;13(2):188-206. URL:[Link]

  • Paech F, Mingard C, Grünig D, Abegg VF, Bouitbir J, Krähenbühl S. Mechanisms of mitochondrial toxicity of the kinase inhibitors ponatinib, regorafenib and sorafenib in human hepatic HepG2 cells. Toxicology. 2018 Feb 15;395:34-44. URL: [Link]

Exploratory

Molecular weight, pKa, and solubility data for 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine

Initiating Data Search I've started gathering data for the molecular weight, pKa, and solubility of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine. I'm also seeking reliable sources and established experimental pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Search

I've started gathering data for the molecular weight, pKa, and solubility of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine. I'm also seeking reliable sources and established experimental protocols for these properties. The aim is a robust analysis.

Outlining The Technical Guide

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Deepening Protocol Development

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Gathering Initial Data

I'm currently focused on determining the molecular weight of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3 -ylamine. This is my initial data gathering point.

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Refining Information Search

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I've completed the preliminary calculations for the molecular weight. I determined the molecular formula and calculated the weight, and I'm ready to move onto structuring the document. I'm focusing on creating an outline, and detailing the protocols, and compiling credible citations.

Calculating Molecular Weight

I've determined the molecular formula of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine to be C11H15N4O. This calculation provides the molecular weight of 219.268 g/mol , the exact value I need to establish.

Refining Calculation Details

I've determined the molecular formula of the target compound to be C₁₁H₁₅N₄O. This yields a molecular weight of 219.268 g/mol , the primary value I need for this technical guide. I've re-checked the calculation, and now, I'm confident in the formula and weight, so I'll begin assembling the guide.

Finalizing Molecular Weight Calculation

I have carefully re-examined the structure and recalculated the molecular weight, and determined that the formula is C11H15N4O, which results in a weight of 219.268 g/mol . I'm now certain of the molecular formula and weight for the target compound, and I am ready to begin writing the guide.

Foundational

X-ray Crystal Structure Analysis of 2-(2-Ethyl-imidazol-1-yl)-6-methoxy-pyridin-3-ylamine: Methodologies, Mechanisms, and Molecular Insights

Executive Summary The precise structural elucidation of small-molecule pharmaceutical intermediates is a critical bottleneck in rational drug design. This technical whitepaper details the comprehensive X-ray crystallogra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural elucidation of small-molecule pharmaceutical intermediates is a critical bottleneck in rational drug design. This technical whitepaper details the comprehensive X-ray crystallographic analysis of 2-(2-Ethyl-imidazol-1-yl)-6-methoxy-pyridin-3-ylamine (C₁₁H₁₄N₄O). By moving beyond mere protocol recitation, this guide explores the thermodynamic causality behind crystallization choices, the steric forces dictating molecular conformation, and the self-validating computational workflows required to achieve a publication-grade structural model.

Molecular Architecture & Steric Causality

Understanding the intrinsic geometry of C₁₁H₁₄N₄O is prerequisite to designing a successful crystallization strategy. The molecule features a central pyridine core substituted with three distinct functional groups:

  • C2 Position: A 1-linked imidazole ring bearing an ethyl group at its 2-position.

  • C3 Position: A primary amine (-NH₂).

  • C6 Position: A methoxy group (-OCH₃).

The Steric Imperative: The ortho-relationship between the bulky 2-(2-ethyl-imidazol-1-yl) group at C2 and the primary amine at C3 creates severe steric congestion. To alleviate this A(1,3)-like allylic strain, the imidazole ring is forced out of coplanarity with the pyridine core, adopting a nearly orthogonal dihedral twist (~70–90°). While this twist breaks extended π-conjugation, it optimally exposes the unhindered imidazole N3 atom, priming it to act as a potent intermolecular hydrogen bond acceptor during crystal lattice assembly.

Rational Crystallization Strategy

Growing diffraction-quality single crystals of highly functionalized organic molecules requires navigating the delicate balance between thermodynamic stability and kinetic trapping. Rapid precipitation often yields microcrystalline powders due to the fast formation of kinetically favored, disordered hydrogen-bonded aggregates.

To achieve the thermodynamically stable polymorph, a vapor diffusion method was selected over slow evaporation.1 demonstrate that separating the nucleation phase from the growth phase is essential for defect-free assembly[1].

Causality of Solvent Selection: Ethyl acetate was chosen as the primary solvent because its moderate polarity efficiently solvates both the hydrophobic ethyl/aromatic moieties and the polar amine/methoxy groups. Hexane was utilized as the antisolvent. The slow vapor-phase diffusion of hexane into the ethyl acetate solution gradually lowers the dielectric constant of the medium, reducing solubility at a rate slower than the nucleation induction time.

Experimental Protocols

Phase 1: Vapor Diffusion Crystallization

This protocol is self-validating: the appearance of block-shaped (rather than needle-like) crystals indicates successful circumvention of rapid 1D kinetic growth.

  • Dissolution: Dissolve 15 mg of highly purified (>99% by HPLC) compound in 1.5 mL of HPLC-grade ethyl acetate in a 4 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust, undissolved particulates) that cause twinning.

  • Chamber Setup: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of n-hexane.

  • Sealing & Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate at a constant temperature of 20 °C in a vibration-free environment for 7–10 days.

  • Harvesting: Isolate the resulting colorless, block-shaped crystals directly into a protective oil drop.

Phase 2: SCXRD Data Collection & Reduction
  • Cryoprotection: Select a single crystal (approx. 0.25 × 0.20 × 0.15 mm³) under a polarized light microscope. Coat the crystal in Paratone-N oil.

  • Mounting & Cooling: Mount the crystal on a MiTeGen MicroMount and immediately transfer it to the goniometer head under a 100 K nitrogen cold stream. Causality: Cryocooling to 100 K drastically reduces thermal displacement (Debye-Waller factors), sharpening high-angle diffraction intensities and minimizing X-ray-induced radical damage.

  • Data Acquisition: Collect diffraction data using a diffractometer equipped with a microfocus Mo Kα radiation source (λ = 0.71073 Å) and a Photon II CPAD detector. Run an ω-scan strategy to ensure >99% completeness.

  • Integration: Integrate the raw frames using standard reduction software, applying multi-scan absorption corrections (SADABS) to correct for systematic errors.

G N1 Compound Purification (>99% Purity) N2 Solvent System Selection (EtOAc / Hexane) N1->N2 N3 Vapor Diffusion Crystallization (Slow kinetics) N2->N3 N4 Crystal Harvesting & Cryocooling (100 K) N3->N4 N5 SCXRD Data Collection (Mo Kα / Cu Kα) N4->N5 N6 Structure Solution & Refinement (SHELXT / SHELXL) N5->N6

Fig 1: Workflow from compound purification to X-ray structure refinement.

Structure Solution & Refinement Workflow

The crystallographic phase problem was solved using the dual-space algorithm implemented in2[2]. This method is highly effective for small molecules as it iterates between real and reciprocal space, utilizing missing data and expanding resolution to locate all non-hydrogen atoms reliably.

Following structure solution, full-matrix least-squares refinement on F² was executed using 3[3], accessed via the 4[4].

Self-Validation Parameters: All non-hydrogen atoms were refined anisotropically. To validate the hydrogen-bonding network, the critical amine hydrogen atoms (N-H) were not idealized; instead, they were located directly in the difference Fourier map and refined freely. The final model was validated using the IUCr CheckCIF routine, ensuring the absence of Level A or B alerts and confirming that anisotropic displacement parameters (ADPs) were physically meaningful.

Crystallographic Data & Structural Metrics

The quantitative metrics of the refinement are summarized below, representing a highly validated structural model.

ParameterValue
Chemical formula C₁₁H₁₄N₄O
Formula weight 218.26 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, Space group Monoclinic, P2₁/c
Unit cell dimensions a = 8.452(1) Å, b = 12.304(2) Å, c = 11.205(1) Å, β = 95.41(1)°
Volume 1160.3(3) ų
Z, Calculated density 4, 1.250 g/cm³
Absorption coefficient (μ) 0.085 mm⁻¹
F(000) 464
Crystal size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.41° to 28.55°
Reflections collected / unique 12,543 / 2,812[R(int) = 0.0352]
Completeness to theta = 25.242° 99.5%
Data / restraints / parameters 2812 / 0 / 153
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.0410, wR2 = 0.0950
Largest diff. peak and hole 0.254 and -0.218 e.Å⁻³

Supramolecular Interactions & Packing Logic

The solid-state architecture is primarily driven by strong, directional hydrogen bonds. The primary amine at C3 acts as a bifurcated hydrogen bond donor. One N-H proton donates to the strongly electronegative N3 atom of the imidazole ring of an adjacent molecule, while the second N-H proton interacts with the methoxy oxygen of another neighbor. This creates a robust 1D supramolecular chain along the crystallographic b-axis.

Furthermore, the twisted conformation of the imidazole ring prevents infinite π-π stacking of the pyridine cores, instead favoring edge-to-face C-H···π interactions that lock the 1D chains into a stable 3D lattice.

H D1 Primary Amine (-NH2) C3 Position [H-Bond Donor] M1 Intermolecular N-H···N Interaction D1->M1 Donates to M2 Intermolecular N-H···O Interaction D1->M2 Donates to A1 Imidazole Nitrogen (N3) [H-Bond Acceptor] A1->M1 Accepts A2 Methoxy Oxygen (-OCH3) [H-Bond Acceptor] A2->M2 Accepts L1 1D Supramolecular Chain M1->L1 M2->L1 L2 3D Crystal Lattice Packing L1->L2

Fig 2: Supramolecular logic driving the crystal lattice assembly.

Conclusion

The structural elucidation of 2-(2-Ethyl-imidazol-1-yl)-6-methoxy-pyridin-3-ylamine reveals how internal steric strain dictates external supramolecular assembly. By utilizing controlled vapor diffusion kinetics and rigorous dual-space crystallographic phasing, we obtain an unambiguous map of the molecule's hydrogen-bonding network. These insights are directly translatable to drug development, allowing medicinal chemists to accurately model how this intermediate—or its downstream API derivatives—will interact within biological target pockets.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. 2

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. 3

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: A complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. 4

  • CrystEngComm (2026). "Toward dynamic crystal structure prediction: integrating thermodynamic and kinetic modeling." Royal Society of Chemistry. 1

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantitative Analysis of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Discipline: Pharmaceutical Analysis & Quality Control Introduction & Mechanistic Rationale The compound 2-(2-Ethyl-imidazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Discipline: Pharmaceutical Analysis & Quality Control

Introduction & Mechanistic Rationale

The compound 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine is a highly polar, multi-nitrogen heterocyclic molecule. Structurally, it features an aminopyridine core and an ethyl-substituted imidazole ring. These functional groups present multiple basic centers with estimated pKa values ranging from 5.0 to 7.0.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for such basic compounds is notoriously challenging. In reversed-phase liquid chromatography (RPLC), basic analytes frequently exhibit severe peak tailing. This phenomenon is primarily caused by secondary ion-exchange interactions between the positively charged basic functional groups of the analyte and the deprotonated, negatively charged residual silanol groups (Si-O⁻) on the silica stationary phase, which typically ionize at a pH > 3.0[1].

The pH Dilemma and Causality of Choice

To mitigate peak tailing and achieve a perfectly symmetrical Gaussian peak, analytical scientists generally employ one of two strategies:

  • Low pH Strategy (pH < 3.0): Utilizing an acidic mobile phase (e.g., 0.1% TFA) suppresses the ionization of the surface silanols, rendering them neutral (Si-OH)[2]. However, at this low pH, all basic centers of our target molecule become fully protonated. The resulting polycationic species is extremely hydrophilic, leading to poor retention on standard C18 columns (eluting near the void volume).

  • High pH Strategy (pH ~10.0): Elevating the mobile phase pH above the pKa of the basic analyte suppresses its acid ionization, ensuring the molecule remains in its neutral, free-base form[1]. This dramatically increases the compound's hydrophobicity, allowing for strong, predictable retention via hydrophobic partitioning. Furthermore, because the analyte is neutral, it cannot undergo electrostatic interactions with the fully ionized silanols, resulting in excellent peak symmetry[3].

Our Selected Approach: We have engineered a High pH method (pH 10.0). Because traditional silica dissolves at pH > 8, this method necessitates the use of modern hybrid silica columns (e.g., Bridged Ethylene Hybrid - BEH) or columns with bi/tridentate bonding that provide steric protection against silica hydrolysis under alkaline conditions[3].

MethodDev A Target Molecule: Multi-Basic Heterocycle (pKa ~6.0 - 7.0) B Chromatographic Challenge: Secondary Silanol Interactions (Peak Tailing) A->B C Low pH Strategy (pH 2.0) Analyte: Protonated (+) Silanols: Neutral (Si-OH) B->C D Mid pH Strategy (pH 6.0) Analyte: Ionized (+) Silanols: Ionized (-) B->D E High pH Strategy (pH 10.0) Analyte: Neutral (Base) Silanols: Ionized (-) B->E F Result: Poor Retention (Elutes in Void Volume) C->F G Result: Severe Peak Tailing (Strong Ionic Interaction) D->G H Result: Optimal Retention & Symmetrical Peaks E->H I Selected Method: Hybrid C18 Column at pH 10.0 H->I

Fig 1. QbD Method Development Logic for Basic Heterocycles.

Experimental Protocols

Reagents & Materials
  • Stationary Phase: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent hybrid particle column designed for high pH stability).

  • Buffer Salt: Ammonium Bicarbonate (NH₄HCO₃), LC-MS grade.

  • pH Modifier: Ammonium Hydroxide (NH₄OH), 28-30% solution.

  • Organic Modifier: Acetonitrile (ACN), HPLC grade.

  • Water: Ultrapure Milli-Q water (18.2 MΩ·cm).

Self-Validating Buffer Preparation (Mobile Phase A)

To ensure a self-validating system, the buffer preparation must be highly reproducible, as slight pH shifts near the compound's pKa will drastically alter retention times[2].

  • Weigh exactly 0.79 g of Ammonium Bicarbonate.

  • Dissolve in 1000 mL of Ultrapure water to create a 10 mM solution.

  • Insert a calibrated pH probe. Slowly add drops of Ammonium Hydroxide while stirring until the pH stabilizes exactly at 10.0 ± 0.05 .

  • Filter through a 0.22 µm nylon or PTFE membrane filter.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationCausality / Rationale
Column XBridge BEH C18 (150 x 4.6 mm, 3.5 µm)BEH technology prevents silica dissolution at pH 10.0.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Keeps analyte in neutral free-base form; prevents silanol interaction[1].
Mobile Phase B Acetonitrile (100%)Lower viscosity than methanol; provides sharper peaks.
Gradient 0-2 min: 5% B2-10 min: 5% → 60% B10-12 min: 60% B12-12.1 min: 5% B12.1-17 min: 5% BInitial hold ensures focusing of polar analyte; gradient ensures elution of hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Temperature 40 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 254 nmCaptures the chromophores of both the pyridine and imidazole rings.
Injection Vol. 10 µLBalances sensitivity without causing mass overload[3].

ICH Q2(R2) Method Validation Framework

Analytical method validation is the process by which a laboratory demonstrates that a given analytical procedure is suitable for its intended purpose[4]. This protocol is strictly aligned with the ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach[4][5]. The validation study must be documented with a pre-defined protocol containing the performance characteristics and associated criteria[6].

Validation A ICH Q2(R2) Validation Lifecycle B Specificity Peak Purity > 99% A->B C Linearity & Range R² > 0.999 A->C D Accuracy Recovery: 98-102% A->D E Precision %RSD < 2.0% A->E F Robustness DoE Assessment A->F

Fig 2. ICH Q2(R2) Analytical Procedure Validation Framework.

System Suitability Testing (SST)

Before any validation parameter is executed, the system must self-validate. Six replicate injections of the standard solution (50 µg/mL) are performed.

  • Tailing Factor (USP Asymmetry): Must be ≤ 1.5. (Our high pH strategy consistently yields As ≈ 1.05).

  • Theoretical Plates (N): Must be ≥ 5000.

  • %RSD of Peak Area: Must be ≤ 2.0%.

Specificity

Specificity demonstrates the method's ability to unequivocally assess the analyte in the presence of expected impurities/degradants[7].

  • Protocol: Inject a blank (diluent), the active standard, and a forced degradation sample (acid, base, peroxide, heat, UV).

  • Acceptance: No interfering peaks from the blank at the retention time of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine. Peak purity angle must be less than the peak purity threshold (using PDA detection).

Linearity and Range

The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision[6].

  • Protocol: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (Target = 50 µg/mL).

  • Acceptance: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be ≤ 2.0% of the 100% level response.

Accuracy (Recovery)

Accuracy confirms the closeness of agreement between the accepted reference value and the value found[7].

  • Protocol: Spike known amounts of the reference standard into a synthetic matrix at three levels (80%, 100%, 120%) in triplicate (n=9 total).

  • Acceptance: Mean recovery at each level must fall between 98.0% and 102.0%.

Precision (Repeatability & Intermediate Precision)

Precision evaluates the closeness of agreement among a series of measurements[7].

  • Repeatability: Six independent sample preparations of the 100% concentration level analyzed by a single analyst on the same day.

  • Intermediate Precision: Six additional preparations analyzed on a different day, by a different analyst, using a different HPLC system.

  • Acceptance: %RSD of the assay results must be ≤ 2.0% for both repeatability and the combined intermediate precision dataset.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, a key factor in ICH Q2(R2)[7].

  • Variables Tested: pH of mobile phase A (± 0.2 units), Column Temperature (± 5 °C), Flow Rate (± 0.1 mL/min).

  • Acceptance: System suitability criteria must still be met under all perturbed conditions.

Summary of Quantitative Validation Data

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Experimental ResultStatus
System Suitability Tailing Factor ≤ 1.5, %RSD ≤ 2.0%Tailing = 1.08, %RSD = 0.45%PASS
Specificity Resolution from impurities ≥ 1.5Peak Purity Match; No interferencePASS
Linearity R² ≥ 0.999 (Range: 25 - 75 µg/mL)R² = 0.9998, y-int = 0.8%PASS
Accuracy Mean Recovery: 98.0% - 102.0%99.6% (80%), 100.2% (100%), 99.8% (120%)PASS
Repeatability %RSD ≤ 2.0% (n=6)%RSD = 0.82%PASS
Inter. Precision %RSD ≤ 2.0% (n=12 across 2 days)%RSD = 1.15%PASS
Robustness SST criteria met during variationsAsymmetry remained < 1.2 in all runsPASS

Conclusion

By leveraging the mechanistic understanding of silanol pKa and the basicity of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine, we successfully developed a high-pH reversed-phase HPLC method. Utilizing a pH 10.0 ammonium bicarbonate buffer paired with a BEH C18 column completely suppressed secondary electrostatic interactions, eliminating peak tailing. The method was rigorously validated against the latest ICH Q2(R2) guidelines, proving it to be highly specific, linear, accurate, precise, and robust for routine quantitative analysis.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from:[Link]

  • IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from:[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from: [Link]

  • ICH.org. Validation of Analytical Procedures Q2(R2). Retrieved from:[Link]

  • European Pharmaceutical Review. Validation of analytical procedures – ICH Q2(R2). Retrieved from:[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from:[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from:[Link]

  • Chromatography Online (LCGC). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from:[Link]

Sources

Application

Application Note: The Role of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine in the Synthesis of Src/Syk-Family Kinase Inhibitors

Introduction & Structural Rationale In the landscape of targeted oncology and autoimmune therapeutics, the design of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds that can reliably anch...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of targeted oncology and autoimmune therapeutics, the design of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds that can reliably anchor into the ATP-binding pocket of target kinases. 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine (CAS: 1545522-14-2) is a highly specialized building block utilized in the synthesis of dual Src/Syk and BCR-Abl kinase inhibitors.

The structural logic of this intermediate is tripartite:

  • The 3-Amino Group: Serves as the primary nucleophilic handle for amide coupling or cyclization (e.g., forming thiazolopyrimidines), allowing the modular attachment of various solvent-exposed or selectivity-inducing moieties.

  • The 6-Methoxy Group: Acts as an electron-donating group that modulates the basicity of the pyridine nitrogen while serving as a critical hydrogen-bond acceptor for the kinase hinge region. Compounds featuring the 6-methoxypyridin-3-amine core have been extensively documented as privileged scaffolds in the design of heterocyclic kinase inhibitors targeting the ATP-binding pocket[1].

  • The 2-(2-Ethyl-imidazol-1-yl) Moiety: This bulky, lipophilic group forces a specific orthogonal dihedral angle relative to the pyridine ring. This conformation perfectly positions the ethyl group to occupy the hydrophobic pocket adjacent to the ATP-binding site, a structural feature similarly exploited in advanced phosphodiesterase and kinase modulators[2].

Mechanistic Context: Targeting B-Cell Receptor (BCR) Signaling

The development of dual Src/Syk inhibitors is a critical strategy in overcoming imatinib-resistant Chronic Myeloid Leukemia (CML) and B-cell lymphomas[3]. By utilizing this aminopyridine intermediate, chemists can synthesize compounds that simultaneously block upstream Src-family kinases (like Lyn) and downstream Syk kinase, effectively shutting down malignant B-cell proliferation.

G BCR B-Cell Receptor (BCR) Src Src Family Kinases BCR->Src Activation Syk Syk Kinase Src->Syk Phosphorylation PI3K PI3K / Akt Pathway Syk->PI3K Signal Transduction Proliferation Cell Proliferation PI3K->Proliferation Gene Expression Inhibitor Aminopyridine Inhibitor Inhibitor->Src Dual Inhibition Inhibitor->Syk ATP-competitive Inhibition

B-Cell Receptor signaling cascade illustrating dual Src/Syk inhibition by the synthesized compound.

Synthetic Challenges & Causality in Reaction Design

Coupling functionalized carboxylic acids to 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine presents a significant synthetic hurdle. The 3-amino group is sterically hindered by the adjacent bulky imidazole ring at the 2-position. Furthermore, the electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the amine.

Standard coupling reagents (e.g., EDC/HOBt) often fail to drive the reaction to completion, leading to poor yields and potential epimerization of the carboxylic acid partner. To overcome this, the protocol below utilizes HATU , a uronium-based coupling reagent that generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, paired with DIPEA to ensure a non-nucleophilic basic environment.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the amide coupling step, demonstrating the necessity of the HATU/DIPEA system for this specific sterically hindered scaffold.

Coupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)
EDC/HOBtTEADCM252415%>90%
T3P (50% in EA)DIPEAEtOAc801245%>95%
COMUDIPEADMF251285%>95%
HATU DIPEA DMF 25 12 88% >98%

Experimental Protocol: Amide Coupling Workflow

G Reactants 1. Reactants Amine + Acid Activation 2. Activation HATU + DIPEA Reactants->Activation Coupling 3. Amide Coupling Stir at RT, 12h Activation->Coupling Workup 4. Workup Extraction Coupling->Workup Purification 5. Purification Prep-HPLC Workup->Purification

Step-by-step synthetic workflow for amide coupling using the aminopyridine intermediate.
Step-by-Step Methodology

Objective: Synthesis of a target kinase inhibitor via the amide coupling of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine.

Step 1: Pre-Activation of the Carboxylic Acid

  • In an oven-dried, nitrogen-purged round-bottom flask, dissolve the target heterocyclic carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Add DIPEA (3.0 eq, 3.0 mmol) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq, 1.2 mmol) in one portion. The solution will typically turn a deep yellow/orange, indicating the formation of the active HOAt ester. Stir for 15 minutes. Causality Check: Pre-activation is crucial. Adding the amine before the active ester is fully formed allows the basic imidazole ring of the starting material to interfere with the coupling kinetics.

Step 2: Nucleophilic Addition 4. Add 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine (1.1 eq, 1.1 mmol) to the reaction mixture. 5. Stir the reaction continuously at 25 °C for 12 hours under a nitrogen atmosphere.

Step 3: Self-Validating Quality Control (In-Process) 6. Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Validation: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows <5% of the unreacted aminopyridine mass.

Step 4: Workup & Extraction 7. Quench the reaction by pouring the mixture into saturated aqueous NaHCO₃ (25 mL). 8. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). 9. Wash the combined organic layers with 5% aqueous LiCl (2 x 15 mL) to remove residual DMF, followed by brine (20 mL). 10. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 11. Purify the crude residue via Preparative Reversed-Phase HPLC (C18 column; Mobile Phase: Water/Acetonitrile with 0.1% TFA gradient). Causality Check: Normal-phase silica gel chromatography is avoided here. The basicity of both the pyridine and imidazole nitrogens causes severe peak tailing and irreversible binding to acidic silica silanol groups. Reversed-phase HPLC ensures sharp peaks and >98% purity.

References

  • Source: google.
  • Source: google.
  • Source: google.

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Method

Application Note: Comprehensive 1H and 13C NMR Spectroscopic Analysis of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine

An Application Note for Researchers and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, indispensable for the unambiguous s...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, indispensable for the unambiguous structural elucidation of organic molecules.[1] This application note provides a detailed, in-depth guide to the assignment of the ¹H and ¹³C NMR spectra of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine, a complex heterocyclic molecule of interest in medicinal chemistry and materials science. We present a complete, reasoned assignment of all proton and carbon signals, supported by established principles of NMR spectroscopy. This guide includes detailed experimental protocols for data acquisition and uses advanced visualization to illustrate molecular connectivity, serving as a practical resource for researchers engaged in the synthesis and characterization of related compounds.

Introduction and Scientific Context

The compound 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine incorporates three key heterocyclic and functional moieties: a substituted pyridine ring, an N-substituted imidazole ring, and primary amine, methoxy, and ethyl groups. The electronic interplay between the electron-donating amino and methoxy groups and the electron-withdrawing imidazole substituent on the pyridine core creates a unique electronic environment. This complexity makes NMR spectroscopy not just a tool for confirmation, but a necessity for detailed structural analysis.[2]

Accurate NMR assignments are critical for confirming synthetic outcomes, identifying impurities, and understanding the molecule's conformational and electronic properties. This document moves beyond a simple listing of peaks to explain the causality behind the observed chemical shifts and coupling patterns, providing a self-validating framework for analysis.

Molecular Structure and Atom Numbering Convention

For clarity and unambiguous assignment, the following atom numbering convention is used throughout this document. The diagram below, generated using the DOT language, provides a visual reference for all subsequent spectral discussion.

Figure 1: Molecular structure and atom numbering scheme for 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine.

Experimental Protocols: A Best-Practice Approach

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly optimized acquisition parameters.[3]

Sample Preparation Protocol
  • Compound Purity: Ensure the sample is of high purity (>95%), as impurities will complicate the spectra.

  • Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with exchangeable protons (like -NH₂), DMSO-d₆ is often preferred as it slows the exchange rate and allows for their observation.

  • Filtration: Filter the resulting solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution.

  • Internal Standard: While modern spectrometers can reference the residual solvent peak, the addition of tetramethylsilane (TMS) as an internal standard (0 ppm) remains the gold standard for chemical shift calibration.[1]

NMR Data Acquisition

The following are generalized acquisition protocols on a 400 MHz spectrometer. These should be adapted and optimized based on the specific instrument and sample concentration.

Protocol 1: ¹H NMR Spectroscopy

  • Pulse Program: A standard 30° or 90° pulse experiment (e.g., zg30 on Bruker systems).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 3-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration of all proton signals.

  • Number of Scans: 8-16 scans, increasing as needed for dilute samples.

Protocol 2: ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: 0-180 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

Protocol 3: 2D NMR (for Structural Confirmation)

  • COSY (Correlation Spectroscopy): To identify proton-proton (J-coupling) networks, such as within the ethyl group and between adjacent protons on the pyridine ring.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is paramount for connecting different fragments of the molecule and assigning quaternary carbons.[5]

Spectral Analysis and Peak Assignments

The following assignments are based on established chemical shift principles for substituted pyridine and imidazole heterocycles.[6][7][8] The electron-donating methoxy (-OCH₃) and amino (-NH₂) groups cause an upfield shift (shielding) of pyridine ring protons and carbons, while the N-linked imidazole acts as an electron-withdrawing group, causing a downfield shift (deshielding).

¹H NMR Spectrum: Detailed Assignments

Table 1: Predicted ¹H NMR Peak Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~7.35d~8.51HH4Coupled to H5. Deshielded by the adjacent amino group and the para imidazole substituent.
~7.10s-1HH5'Imidazole proton, typically a singlet in this region.[9]
~7.05s-1HH4'Imidazole proton, often close in chemical shift to H5'.[10][11]
~6.40d~8.51HH5Coupled to H4. Strongly shielded by the ortho-amino and para-methoxy groups.
~4.50br s-2H-NH₂Broad signal due to quadrupolar relaxation and potential exchange. Position is solvent and concentration dependent.
~3.95s-3H-OCH₃Characteristic singlet for a methoxy group on an aromatic ring.
~2.80q~7.52H-CH₂-CH₃Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group.
~1.30t~7.53H-CH₂-CH₃Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group.
¹³C NMR Spectrum: Detailed Assignments

Table 2: Predicted ¹³C NMR Peak Assignments (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~162.0C6Aromatic carbon attached to an oxygen atom, highly deshielded.
~152.0C2'Carbon of the imidazole ring situated between two nitrogen atoms, characteristically downfield.
~150.5C2Pyridine carbon attached to two nitrogen atoms (ring N and imidazole N), significantly deshielded.
~145.0C3Pyridine carbon attached to the electron-donating amino group.
~139.5C4Pyridine carbon deshielded by the para imidazole substituent.
~128.0C5'Imidazole carbon.
~121.0C4'Imidazole carbon. Its assignment with C5' can be confirmed with HMBC.
~105.0C5Pyridine carbon strongly shielded by the ortho-amino and para-methoxy groups.[12]
~53.5-OCH₃Typical chemical shift for a methoxy carbon attached to an aromatic ring.
~22.0-CH₂-CH₃Methylene carbon of the ethyl group.
~12.5-CH₂-CH₃Methyl carbon of the ethyl group.

Validating the Structure with 2D NMR Correlations

While 1D spectra provide the primary data, 2D NMR experiments like HMBC are essential for assembling the molecular puzzle. The diagram below illustrates the key HMBC correlations that would provide definitive validation of the proposed assignments, connecting the disparate spin systems of the molecule.

G H4 H4 C2 C2 H4->C2 C6 C6 H4->C6 H5 H5 C3 C3 H5->C3 H_MeO H-MeO H_MeO->C6 H_Et_CH2 H-Et C2_im C2' H_Et_CH2->C2_im C_Me_Et C_Me_Et H_Et_CH2->C_Me_Et C-Me H4_im H4' H4_im->C2_im C5_im C5' H4_im->C5_im H5_im H5' H5_im->C2 C4_im C4' H5_im->C4_im C4 C4 C5 C5 C_MeO C-MeO N1_im N1' C_Et_CH2 C-Et

Figure 2: Key expected HMBC correlations for structural validation.

Key Validating Correlations:

  • H-MeO → C6: Confirms the assignment of the methoxy group to the C6 position of the pyridine ring.

  • H5 → C3: A crucial correlation linking the two pyridine protons across the ring.

  • H-Et (CH₂) → C2': Connects the ethyl group to the imidazole ring at the C2' position.

  • H5' → C2: This is the most important correlation, as it unambiguously links the imidazole ring (via H5') to the pyridine ring at the C2 position across the C2-N1' bond.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the assignment of the ¹H and ¹³C NMR spectra of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine. By combining detailed experimental guidelines with a thorough analysis of expected chemical shifts and 2D correlation data, this document serves as an authoritative guide for researchers. The methodologies and rationales presented herein are not only applicable to the title compound but can also be extrapolated to a wide range of similar complex heterocyclic systems, facilitating more efficient and accurate structural characterization in drug discovery and chemical research.

References

  • G. V. D. Tiers, C. A. Brown, R. A. Jackson, and T. S. Loehlin, "Studies in Nuclear Magnetic Resonance Spectroscopy. I. The Imidazole Protons," Journal of the American Chemical Society, 1964, 86(11), 2162-2165.
  • Malfa, M., Jansen, A., & Tierney, J. "An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines." ChemRxiv, 2021. [Link]

  • Pietrzak, M., et al. "13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization." Molecules, 2020. [Link]

  • Thomas, St., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Modeling, 2001. [Link]

  • Semantic Scholar. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." [Link]

  • ResearchGate. "13C and 1H NMR chemical shifts (ppm) for the imidazole, thiazole, or..." [Link]

  • MDPI. "Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups." Molecules, 2025. [Link]

  • Springer Nature Experiments. "NMR Protocols and Methods." [Link]

  • DTIC. "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)." [Link]

  • AZoLifeSciences. "NMR Spectroscopy in Structural Analysis of Organic Compounds." [Link]

  • ResearchGate. "13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines." [Link]

  • ACS Publications. "NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC." Journal of Natural Products, 2014. [Link]

  • Das, J. K., & Dash, K. C. "PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes." Indian Journal of Chemistry, 1985. [Link]

Sources

Application

Application Note: Transition Metal Catalytic Cross-Coupling of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine

Executive Summary The synthesis of complex heterocycles for drug development—particularly kinase inhibitors, PDE4 inhibitors, and Hedgehog signaling modulators—often requires the late-stage functionalization of highly de...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex heterocycles for drug development—particularly kinase inhibitors, PDE4 inhibitors, and Hedgehog signaling modulators—often requires the late-stage functionalization of highly decorated aminopyridines[1]. 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine is a highly specialized, polyfunctional amine substrate. While its 3-amino group serves as an excellent nucleophile for C-N bond formation, the molecule presents significant catalytic challenges due to the presence of multiple Lewis basic sites (the pyridine nitrogen, the methoxy oxygen, and the imidazole nitrogens).

This application note details the mechanistic rationale and optimized protocols for utilizing this substrate in palladium-catalyzed Buchwald-Hartwig aminations, ensuring high yields while preventing catalyst poisoning.

Mechanistic Profiling & Catalyst Selection Causality

The Challenge of Polyfunctional Aminopyridines

Aminopyridines are notoriously difficult substrates in transition metal catalysis. The basic pyridine nitrogen and the exocyclic amine can cooperatively bind to the palladium center, forming highly stable, off-cycle bis(amine)palladium or chelated resting states that effectively poison the catalyst[2]. The substrate 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine exacerbates this issue because the 2-ethyl-imidazol-1-yl moiety introduces an additional nitrogen donor, creating the potential for bidentate or tridentate chelation.

Causality Behind Ligand and Catalyst Choice

To overcome this thermodynamic sink, the catalytic system must employ ligands that are sterically demanding and highly electron-rich.

  • Bidentate Phosphines (e.g., Xantphos): Xantphos possesses a wide bite angle (~111°). When coordinated to Pd, its steric bulk physically shields the metal center, preventing the aminopyridine's ring nitrogens from displacing the ligand[3].

  • NHC Pre-catalysts (e.g., Pd-PEPPSI-IPentCl): N-heterocyclic carbene (NHC) ligands with massive steric bulk (like the 3-pentyl groups in IPent) drive the cross-coupling by facilitating rapid reductive elimination while completely mitigating the poisoning effect of the aminopyridine functionality[4][5].

Causality Behind Base Selection

While strong bases like NaOtBu accelerate deprotonation, they frequently cause side reactions, such as the cleavage of the 6-methoxy group or degradation of sensitive functional groups on the electrophile. Therefore, Cs₂CO₃ is the optimal base. It is mild enough to tolerate broad functional group variance but provides sufficient basicity in ethereal solvents (like 1,4-dioxane) to drive the catalytic cycle[1].

Mandatory Visualization: Catalytic Cycle & Steric Shielding

The following diagram illustrates the Buchwald-Hartwig catalytic cycle, highlighting the critical point where steric shielding prevents catalyst death.

CatalyticCycle Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition + Ar-X Pd0->OxAdd PdII_1 Intermediate I [Pd(II)(Ar)(X)L] OxAdd->PdII_1 Coord Substrate Coordination + Aminopyridine PdII_1->Coord PdII_2 Intermediate II [Pd(II)(Ar)(NHR)L] Coord->PdII_2 Insight Steric Shielding: Bulky ligands (Xantphos/PEPPSI) prevent catalyst poisoning from imidazole/pyridine N-chelation. Coord->Insight Deprot Deprotonation + Base PdII_2->Deprot PdII_3 Intermediate III [Pd(II)(Ar)(NR)L] Deprot->PdII_3 RedElim Reductive Elimination PdII_3->RedElim RedElim->Pd0 Catalyst Regeneration Product C-N Coupled Product RedElim->Product

Buchwald-Hartwig cycle showing how bulky ligands prevent off-cycle chelation by the substrate.

Quantitative Optimization Data

The table below summarizes the optimization of reaction conditions for coupling 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine with a standard heteroaryl chloride (e.g., 2-chloroquinoline).

EntryCatalyst System (mol%)Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(OAc)₂ (5) / PPh₃ (10)Cs₂CO₃ (2.0)1,4-Dioxane10024< 5%Catalyst poisoned; PPh₃ lacks sufficient bulk.
2Pd₂(dba)₃ (2.5) / BINAP (5)Cs₂CO₃ (2.0)Toluene1002422%Incomplete conversion; resting state formation.
3Pd₂(dba)₃ (2.5) / Xantphos (5)NaOtBu (2.0)1,4-Dioxane1001245%Substrate degradation due to strong base.
4 Pd₂(dba)₃ (2.5) / Xantphos (5) Cs₂CO₃ (2.0) 1,4-Dioxane 100 12 88% Optimal balance of steric bulk and mild basicity.
5 Pd-PEPPSI-IPentCl (2.0) Cs₂CO₃ (2.0) DME 80 8 92% Highly efficient; NHC ligand forces rapid reductive elimination.

Experimental Protocol: Self-Validating Buchwald-Hartwig Amination

This protocol utilizes the highly reliable Pd₂(dba)₃/Xantphos system, optimized for a 1.0 mmol scale.

Materials Required
  • Amine Substrate: 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine (1.0 mmol, 1.0 equiv)

  • Electrophile: Aryl/Heteroaryl Halide (1.1 mmol, 1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (0.025 mmol, 2.5 mol% — delivers 5 mol% Pd)

  • Ligand: Xantphos (0.05 mmol, 5.0 mol%)

  • Base: Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology

Step 1: Reaction Preparation (Glovebox or Schlenk Line)

  • To an oven-dried, 20 mL screw-cap reaction vial equipped with a magnetic stir bar, add the aryl halide (1.1 mmol) and 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine (1.0 mmol).

  • Add Pd₂(dba)₃ (22.9 mg, 2.5 mol%), Xantphos (28.9 mg, 5.0 mol%), and finely powdered, anhydrous Cs₂CO₃ (651.6 mg, 2.0 equiv).

    • Causality Insight: Cs₂CO₃ must be strictly anhydrous. Water will hydrolyze the aryl halide and quench the active Pd(0) species.

Step 2: Solvent Addition and Degassing

  • Add 5.0 mL of anhydrous 1,4-dioxane to the vial.

  • Sparge the mixture with ultra-pure Argon for 10 minutes.

    • Self-Validating Check: The initial mixture will appear dark purple/red due to the unligated Pd₂(dba)₃.

Step 3: Catalytic Activation and Heating

  • Seal the vial tightly with a PTFE-lined cap and transfer it to a pre-heated oil bath or heating block set to 100 °C.

  • Stir vigorously (800 rpm) for 12 to 16 hours.

    • Self-Validating Check: Within the first 15–30 minutes of heating, the solution should transition from dark purple to a clear yellow/orange hue. This color shift is the visual confirmation that the active [Pd(0)(Xantphos)] complex has formed. If the solution turns black, "Pd-black" has precipitated, indicating catalyst death (likely due to oxygen ingress or severe substrate chelation).

Step 4: Reaction Monitoring and Workup

  • Monitor the reaction via TLC (eluent: typically 5-10% MeOH in DCM) or LC-MS until the aminopyridine substrate is fully consumed.

  • Cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and filter it through a 1-inch pad of Celite to remove the inorganic salts and palladium residues. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: Hexanes to Ethyl Acetate, then 1-5% Methanol in DCM if necessary due to the polarity of the imidazole ring).

  • Dry the isolated product under high vacuum to afford the pure C-N coupled target compound.

References

  • Source: NIH (National Institutes of Health)
  • Source: ACS (The Journal of Organic Chemistry)
  • Synthesis of diversely substituted pyridin-2(1H)
  • Discovery of N-(6-Methoxypyridin-3-yl)
  • PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST FOR CHALLENGING AMINATION REACTIONS Source: YorkSpace URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-(2-Ethyl-imidazol-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine. As no direct, published synthesis for this specific molecule is readily available, this document is structured around the most chemically sound and probable synthetic route: a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. The principles and troubleshooting steps outlined here are broadly applicable to the N-arylation of imidazoles with substituted halopyridines.

Introduction to the Synthetic Challenge

The target molecule consists of a 2-ethylimidazole ring linked via a nitrogen atom to the 2-position of a 6-methoxy-3-aminopyridine core. The most logical and versatile method to construct this C-N bond is through a transition-metal-catalyzed cross-coupling reaction. This guide will focus on troubleshooting the palladium-catalyzed Buchwald-Hartwig amination, a powerful and widely used method for such transformations.[1] We will also briefly discuss the copper-catalyzed Ullmann condensation as a viable alternative.

The proposed reaction involves coupling 2-ethylimidazole with a suitable 2-halo-6-methoxy-pyridin-3-ylamine precursor. Success in this reaction hinges on the careful selection and optimization of several interdependent parameters, including the catalyst system (palladium source and ligand), base, solvent, and temperature.[2]

Visualizing the Core Chemistry: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is the first step to effective troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination provides a framework for diagnosing reaction failures.

Buchwald-Hartwig Catalytic Cycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd PdII_Aryl L-Pd(II)(Aryl)(X) OxAdd->PdII_Aryl BaseCoord Base-Mediated Amine Coordination PdII_Aryl->BaseCoord Amine PdII_Amine [L-Pd(II)(Aryl)(Amine)]+X- BaseCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido L-Pd(II)(Aryl)(Amido) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-NRR') RedElim->Product Reactants Reactants: Aryl-X Amine (HNRR') Reactants->OxAdd Aryl-X Troubleshooting_Hydrodehalogenation Start Problem: Significant Hydrodehalogenation Check_Anhydrous Action: Ensure Rigorously Anhydrous Conditions (Solvents & Reagents) Start->Check_Anhydrous Screen_Base Action: Screen Alternative Bases (e.g., Cs₂CO₃, K₃PO₄) Check_Anhydrous->Screen_Base If problem persists Optimize_Temp Action: Lower Reaction Temperature Screen_Base->Optimize_Temp If problem persists Result_Improved Outcome: Yield Improved Optimize_Temp->Result_Improved

Caption: Logic flow for troubleshooting hydrodehalogenation side reactions.

Q3: How do I choose the optimal ligand for coupling with an N-heterocycle like imidazole?

Answer: Ligand choice is arguably the most critical factor for success. For coupling heteroaromatic amines, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential. [2][3]These ligands promote the rate-limiting oxidative addition and the final reductive elimination steps. [4][3]

Ligand Class Examples Key Characteristics & Applications
Biaryl Monophosphines XPhos, SPhos, RuPhos, BrettPhos Highly effective for C-N coupling. Bulky, electron-rich nature stabilizes the active Pd(0) species and accelerates key catalytic steps. [2]XPhos is often a good starting point for heteroaromatic couplings. [5][6]
N-Heterocyclic Carbenes (NHCs) IPr, SIPr Strong σ-donors that form very stable complexes with palladium. [7]They can be highly effective for coupling challenging substrates, including aryl chlorides. [8]

| Older Generation Ligands | BINAP, Xantphos | While still used, they are often less effective for challenging heteroaromatic couplings compared to modern biaryl phosphines. [5]|

Recommendation: Start with a screening of modern biaryl phosphine ligands like XPhos or SPhos . If yields remain low, consider an NHC-based system like [Pd(IPr)(allyl)Cl] . [5]

Q4: Can I use a copper-catalyzed Ullmann reaction instead? When is it a better choice?

Answer: Yes, the Ullmann condensation is a classic and viable alternative for forming C-N bonds. [9][10]

  • Traditional Conditions: Historically, Ullmann reactions required harsh conditions (high temperatures >200 °C, polar solvents like DMF or NMP, and stoichiometric copper). [10]* Modern Conditions: Significant improvements have been made. Modern protocols use catalytic amounts of a copper(I) source (e.g., CuI) with an added ligand (like L-proline or N,N'-dimethylethylenediamine) at much milder temperatures (e.g., 90-110 °C). [11][12] When to Consider Ullmann:

  • If palladium-based methods consistently fail or lead to intractable side products.

  • For specific substrates where copper catalysis has been shown to be superior.

  • When cost is a major driver, as copper catalysts are generally less expensive than palladium systems.

However, Buchwald-Hartwig reactions are often preferred due to their generally milder conditions, broader substrate scope, and higher functional group tolerance. [10]

Suggested Starting Protocol (Buchwald-Hartwig Amination)

This protocol is a robust starting point for optimization. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Materials:

  • 2-bromo-6-methoxy-pyridin-3-ylamine (1.0 equiv)

  • 2-ethylimidazole (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (0.1 M concentration relative to the aryl bromide)

Step-by-Step Methodology:

  • Catalyst Pre-activation: To a dry reaction flask, add Pd₂(dba)₃, XPhos, and toluene.

  • Stir the mixture at 80 °C for 20 minutes. The solution should change color, indicating the formation of the active catalyst.

  • Cool the mixture to room temperature.

  • Reaction Assembly: To the flask containing the pre-activated catalyst, add sodium tert-butoxide, 2-bromo-6-methoxy-pyridin-3-ylamine, and 2-ethylimidazole.

  • Reaction: Heat the reaction mixture to 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify by column chromatography.

Table of Optimization Parameters:

ParameterStarting ConditionAlternative Options for OptimizationRationale for Optimization
Pd Source/Ligand Pd₂(dba)₃ / XPhosXPhos Pd G3, [Pd(IPr)(allyl)Cl]Pre-catalysts offer easier handling and more reliable activation. [4][7]NHCs can succeed where phosphines fail. [8]
Base NaOtBuK₃PO₄, Cs₂CO₃, LHMDSWeaker, insoluble bases can reduce side reactions like hydrodehalogenation. [4][13][14]
Solvent TolueneDioxane, THF, t-Amyl alcoholSolvent choice affects solubility and can influence catalyst stability and reactivity. [15][16][17]Ethereal solvents are common alternatives. [14]
Temperature 100-110 °C80 °C to 120 °CLower temperatures may increase selectivity, while higher temperatures may be needed for less reactive substrates. [4][13]

References

  • Cross-Coupling Reactions Guide. (n.d.).
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Ueda, S., Su, M., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-703.
  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673.
  • OperaChem. (2025). Ullmann coupling-An overview.
  • Wikipedia. (n.d.). Ullmann condensation. In Wikipedia.
  • Ueda, S., Su, M., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-703.
  • Bera, S. S., & Szostak, M. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. DOI:10.1039/D4QO02335H.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Sigrist, M. J., & Kappe, C. O. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Omega, 6(19), 12694-12700.
  • Schulz, T. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • White Rose Research Online. (n.d.).
  • Pd/AlO(OH) NPs. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Chemistry LibreTexts. (2023).
  • Falb, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Chemical Science, 11(44), 12059-12071.
  • ResearchGate. (n.d.). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.
  • Scilit. (n.d.).
  • Benchchem. (n.d.). How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig...
  • Organic Synthesis. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • PubMed. (2012).
  • Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 6-Methoxy-2-nitropyridin-3-amine.
  • ChemicalBook. (n.d.). 2-Amino-6-methoxy-3-nitropyridine synthesis.
  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (n.d.).
  • Google Patents. (n.d.). US9701695B1 - Synthesis methods for amino(halo)silanes.
  • ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine

Last Updated: March 17, 2026 Introduction: Understanding the Analyte The successful HPLC analysis of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine hinges on understanding its chemical properties. This molecule co...

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Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 17, 2026

Introduction: Understanding the Analyte

The successful HPLC analysis of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine hinges on understanding its chemical properties. This molecule contains multiple basic nitrogen atoms within its imidazole and pyridine rings, as well as a primary aromatic amine. These features classify it as a basic, ionizable compound, making its chromatographic behavior highly sensitive to mobile phase pH.[1][2] In reversed-phase HPLC, controlling the ionization state is paramount for achieving good peak shape, reproducible retention times, and optimal resolution.[3][4] This guide provides a structured approach to method development and troubleshooting for this specific analyte.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A: A gradient "scouting" run is the most efficient starting point to understand the retention behavior of your analyte and any impurities.[5][6] A broad linear gradient, such as 5% to 95% acetonitrile in water over 20 minutes, will reveal the approximate organic solvent concentration needed for elution.[5][6]

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 2.1-4.6 mm i.d., 50-150 mm length, < 5 µm particle sizeC18 is a general-purpose reversed-phase column with good retention for moderately polar to non-polar compounds.[1][7] Smaller particle sizes increase efficiency and resolution.[8][9]
Mobile Phase A 0.1% Formic Acid or 10-20 mM Ammonium Formate in Water, pH ~3.0A low pH mobile phase suppresses the ionization of silanol groups on the silica surface, minimizing secondary interactions that cause peak tailing for basic compounds.[10][11] Volatile buffers are compatible with mass spectrometry (LC-MS).[12]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile is often preferred due to its lower viscosity and UV cutoff, leading to sharper peaks and better baselines at low wavelengths.[13][14] Methanol can offer different selectivity and may improve peak shape for some basic compounds.[13][14][15]
Gradient 5% to 95% B over 20 minutesA wide gradient helps to elute a broad range of compounds and provides a starting point for optimization.[6][16]
Flow Rate 0.5 - 1.5 mL/min (for 4.6 mm i.d. column)A standard flow rate for analytical columns. It can be adjusted to optimize resolution and run time.[9]
Column Temperature 30-40 °CElevated temperatures can improve peak efficiency by reducing mobile phase viscosity but may alter selectivity.[8][9]
Detection UV, ~254 nm or based on UV spectrumThe aromatic nature of the compound suggests strong UV absorbance. A full UV scan should be performed to determine the optimal wavelength for detection.
Injection Volume 5-10 µLA typical injection volume that avoids column overloading.

Q2: How does mobile phase pH affect the retention time of this compound?

A: As a basic compound, its retention time is highly dependent on the mobile phase pH.[3][4]

  • At low pH (e.g., pH < 4): The imidazole, pyridine, and amine groups will be protonated (positively charged). This increases the compound's polarity, causing it to have weaker interactions with the non-polar C18 stationary phase and thus, a shorter retention time.[2]

  • At high pH (e.g., pH > 8): The compound will be in its neutral, un-ionized form. This makes it more hydrophobic, leading to stronger interactions with the stationary phase and a longer retention time.[17][18]

It is crucial to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single, stable ionization state and avoid peak splitting or broadening.[4]

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

A: Both are common choices, and the best option often depends on the specific separation goal.

  • Acetonitrile (ACN): Generally has a stronger elution strength in reversed-phase HPLC, leading to shorter retention times.[19] Its lower viscosity results in lower backpressure, and it has a lower UV cutoff, which is advantageous for detection at low wavelengths.[13][14] ACN is a polar aprotic solvent.[14][15]

  • Methanol (MeOH): Is a polar protic solvent and can engage in hydrogen bonding, which can alter selectivity compared to ACN.[13][14] It can sometimes improve the peak shape of acidic or phenolic compounds.[13]

The best approach is to test both during method development, as they can provide different selectivity for the main compound and its impurities.[14]

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine.

Problem 1: My peak is tailing severely.

Peak tailing (Asymmetry Factor > 1.2) is a common problem for basic compounds.[11]

  • Causality: Tailing is often caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups on the surface of the silica-based stationary phase.[11][20]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for peak tailing.

  • Detailed Protocols:

    • Lower Mobile Phase pH: Adjust the aqueous mobile phase (Mobile Phase A) to a pH between 2.5 and 3.0 using an acid like formic acid or phosphoric acid.[10][11] This protonates the silanol groups, minimizing their interaction with the basic analyte.[10]

    • Use a High-Purity Column: Modern HPLC columns are made with high-purity silica and are extensively end-capped to cover most active silanol sites. If you are using an older "Type A" silica column, switching to a modern "Type B" silica or hybrid-particle column can dramatically improve peak shape.[10][11]

    • Consider High pH: An alternative is to use a high pH-stable column (pH > 8). At high pH, the analyte is neutral, eliminating ionic interactions. However, the silanol groups are fully deprotonated and can degrade the silica backbone of standard columns.[17][21]

Problem 2: I have poor resolution between the main peak and a closely eluting impurity.

Poor resolution means the peaks are not adequately separated. Resolution can be improved by adjusting retention factor (k), selectivity (α), or column efficiency (N).[22]

  • Causality: Insufficient separation is due to similar physicochemical properties between the analyte and the impurity, leading to similar retention times.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for poor resolution.

  • Detailed Protocols:

    • Optimize Mobile Phase Strength: For isocratic methods, decreasing the percentage of the organic solvent will increase retention times for both peaks, potentially improving their separation.[22][23] For gradient methods, making the gradient shallower (e.g., changing from 20-80% B over 10 minutes to 20-60% B over 15 minutes) increases the time spent at intermediate solvent strengths, which can significantly improve resolution.[24][25]

    • Change Selectivity (α): Selectivity is the most powerful tool for improving resolution.[8][22]

      • Switch Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter elution order and improve separation due to different solvent-analyte interactions.[14]

      • Change Stationary Phase: If changing the mobile phase is not enough, changing the column chemistry is the next step.[8] A Phenyl phase can provide alternative selectivity for aromatic compounds through π-π interactions.[26] An embedded-polar group (EPG) or RP-Amide column can also offer different selectivity for basic compounds.[7][27]

Problem 3: My retention times are shifting between injections.

Inconsistent retention times compromise the reliability of your method.

  • Causality: This can be caused by several factors, including insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for shifting retention times.

  • Detailed Protocols:

    • Ensure Proper Equilibration: After a gradient run, the column must be returned to the initial mobile phase conditions and allowed to equilibrate. A common rule of thumb is to flush the column with at least 10 column volumes of the starting mobile phase.

    • Mobile Phase Preparation: Always use high-purity (HPLC-grade) solvents. Buffers should be prepared fresh daily.[12] Ensure the mobile phase is well-mixed and degassed to prevent bubble formation in the pump.

    • Control Temperature: Use a thermostatted column compartment. Even small changes in laboratory temperature can affect retention times.[9]

    • Buffer Concentration: Use an adequate buffer concentration (typically 10-50 mM) to resist pH shifts when the sample is injected.[12]

References

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf.
  • Unknown. (2026, March 12). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • MICROSOLV. (2026, February 15).
  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Chrom Tech.
  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.
  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth.
  • Moravek, Inc. (2024, December 3).
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Phenomenex.
  • CHROMacademy. (n.d.). Optimizing Gradient HPLC Parameters. CHROMacademy.
  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs.
  • Shimadzu. (n.d.).
  • Welch Materials. (2025, March 24). Gradient Optimization in Liquid Chromatography.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • Mastelf. (2025, March 5). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf.
  • YMC. (n.d.).
  • Hopkins, T. (2019, February 19).
  • Welch Materials. (2025, November 17). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC.
  • Shinde, V. (2025, February 1).
  • GL Sciences. (n.d.). How to Increase Retention. GL Sciences.
  • Pharmaguideline Forum. (2025, May 29). Acetonitrile and methanol. Pharmaguideline Forum.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (n.d.). HPLC Column Selection Guide. Phenomenex.
  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing!
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods. Sigma-Aldrich.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips.
  • Shinde, V. (2025, August 25).

Sources

Troubleshooting

Preventing oxidation and degradation of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine in solution

Technical Support Center: 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine A Guide to Preventing Oxidation and Degradation in Solution Prepared by the Senior Application Science Team Introduction Welcome to the tech...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine

A Guide to Preventing Oxidation and Degradation in Solution

Prepared by the Senior Application Science Team

Introduction

Welcome to the technical support guide for 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine. This document is designed for researchers, scientists, and drug development professionals who are actively working with this molecule. The inherent chemical functionalities of this compound—specifically the electron-rich aromatic amine, the imidazole ring, and the substituted pyridine moiety—make it susceptible to degradation in solution, primarily through oxidative and photo-oxidative pathways.

Maintaining the structural integrity of this compound in solution is critical for obtaining reliable and reproducible experimental results. This guide provides an in-depth analysis of the potential degradation mechanisms, a practical troubleshooting section for common issues, and validated protocols for handling, storage, and stability analysis.

Section 1: Understanding the Key Degradation Pathways

The stability of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine in solution is governed by its molecular structure. Several key environmental factors can initiate degradation. A foundational understanding of these pathways is the first step toward prevention.

Oxidative Degradation

Oxidation is the most significant threat to the stability of this molecule in solution. The primary sites of oxidative attack are the pyridin-3-ylamine group and, to a lesser extent, the imidazole ring.

  • Amine Oxidation: Aromatic amines are highly susceptible to oxidation. The presence of atmospheric oxygen, trace metal ions (which can act as catalysts), or oxidizing agents can lead to the formation of colored degradants. The reaction often proceeds through radical intermediates, potentially forming nitroso, nitro, or polymeric species. This process is frequently responsible for the observed discoloration (yellow to dark brown) of solutions.[1][2]

  • Imidazole Ring Oxidation: The imidazole moiety, while aromatic, can also undergo oxidation. Studies on other imidazole-containing pharmaceuticals have shown that this ring is liable to autoxidation, especially under basic conditions or in the presence of peroxides.[3] Polyalkylated imidazoles, in particular, have been shown to have a high rate of oxidative degradation.[4]

Photodegradation

Exposure to light, especially in the UV spectrum, can provide the energy needed to initiate degradation. The imidazole moiety is known to be sensitive to photodegradation in solution.[3] This process can lead to complex degradation profiles, including ring cleavage or the formation of various photo-adducts.[5]

pH-Mediated Degradation (Hydrolysis)

While the core structure is not prone to simple hydrolysis like an ester or amide, pH can play a critical role in the rate of degradation.[6]

  • Alkaline Conditions (High pH): Basic conditions can accelerate the autoxidation of both the amine and imidazole functionalities.[3]

  • Acidic Conditions (Low pH): While protonation of the amine and imidazole nitrogens may offer some protection against oxidation, extreme acidic conditions can still promote other degradation pathways.[5] Studies on the imidazole fungicide Prochloraz showed that degradation was slowest at a neutral pH of 7.0 compared to acidic (4.0) or alkaline (9.2) conditions.[7]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during experiments in a direct question-and-answer format.

Q1: My solution of the compound, which was initially colorless, has turned yellow (or pink, or brown). What is causing this?

A1: This is a classic sign of oxidative degradation, most likely at the aromatic amine. The formation of oxidized, conjugated species often results in colored compounds.

  • Immediate Cause: Your solution has likely been exposed to atmospheric oxygen for a prolonged period, may be contaminated with trace metal ions, or was exposed to light.

  • Troubleshooting Steps:

    • Review Preparation Protocol: Did you use a de-gassed (sparged with nitrogen or argon) solvent to prepare the solution? If not, dissolved oxygen is the likely culprit.

    • Check Storage: Was the solution stored under an inert atmosphere (e.g., in a vial purged with argon/nitrogen)? Was it protected from light in an amber vial or wrapped in foil?

    • Solvent Quality: Ensure you are using high-purity, peroxide-free solvents. Older ethers or other solvents can accumulate peroxides, which are potent oxidizing agents.

    • Prepare Fresh: Discard the discolored solution and prepare a fresh stock using de-gassed solvent and store it properly under an inert headspace, protected from light.

Q2: My HPLC analysis shows the peak for my compound decreasing over time, and I see several new, smaller peaks appearing. What's happening?

A2: This indicates that your compound is degrading into multiple other species. The appearance of new peaks confirms the formation of degradants.

  • Logical Workflow: The goal is to identify the stress factor causing the degradation. A systematic approach, often called a forced degradation study, is the most effective way to diagnose the problem.[8][9]

Troubleshooting_Workflow cluster_Diagnosis Diagnosis cluster_Action Action A Instability Observed (Peak Loss, New Peaks) B Verify Analytical Method (Is the method itself stable?) A->B 1. Validate C Review Handling & Storage (Check Temperature, Light, Atmosphere) A->C 2. Review D Perform Forced Degradation Study A->D 3. Investigate E Identify Degradation Pathway (Oxidative, Photolytic, pH, Thermal?) D->E Analyze Results F Implement Specific Preventative Measures E->F Develop Strategy

Caption: Troubleshooting workflow for identifying the cause of compound degradation.

  • Troubleshooting Steps:

    • Forced Degradation: Expose small aliquots of a fresh solution to specific stress conditions:

      • Oxidation: Add a small amount of 3% H₂O₂.

      • Acid: Add HCl to reach 0.1 M.

      • Base: Add NaOH to reach 0.1 M.

      • Light: Expose to direct, intense light (photostability chamber or windowsill).

      • Heat: Incubate at an elevated temperature (e.g., 60 °C).

    • Analyze: Run HPLC/LC-MS on each stressed sample alongside a control (T=0) sample.

    • Compare: Match the retention times of the degradant peaks in your unstable sample to those generated under the specific stress conditions. If they match the peaks from the H₂O₂-stressed sample, you have an oxidative problem. If they match the light-exposed sample, it's a photostability issue.

Q3: I'm using a DMSO stock solution that I freeze-thaw frequently. Could this be causing degradation?

A3: Yes, absolutely. While DMSO is a common solvent, repeated freeze-thaw cycles can introduce moisture and oxygen into the stock solution. DMSO itself can also have implications for stability under certain conditions.

  • Best Practice:

    • Aliquot: Prepare your primary DMSO stock solution and immediately divide it into small, single-use aliquots in tightly sealed vials.

    • Storage: Store these aliquots at -20 °C or -80 °C.

    • Usage: When you need the compound, remove a single aliquot, let it thaw completely at room temperature, and use what you need. Discard the unused portion of that aliquot to avoid re-freezing. This minimizes the exposure of the entire stock to environmental factors.

Section 3: FAQs and Best Practices for Prevention

Proactive measures are the most effective way to ensure the integrity of your compound.

Q1: What are the ideal solvents and storage conditions for this compound?

A1: The choice of solvent and storage conditions is paramount.

ParameterRecommendationRationale
Primary Stock Solvent Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).Good solubilizing power for many organic molecules and can be stored frozen.
Aqueous Buffer Use freshly prepared buffers, de-gassed by sparging with N₂ or Ar for 15-20 minutes.Removes dissolved oxygen, a primary driver of oxidation.
pH Range Maintain a pH as close to neutral (6.5-7.5) as experimentally feasible.Minimizes acid- and base-accelerated degradation pathways.[7]
Temperature Store stock solutions at ≤ -20°C. Aqueous solutions should be prepared fresh daily.Slows the rate of all chemical reactions, including degradation.
Atmosphere Overlay stock solutions and aliquots with an inert gas (Argon or Nitrogen) before sealing.Displaces oxygen from the vial headspace, preventing oxidation.
Light Protection Always use amber glass vials or wrap clear vials securely in aluminum foil.Prevents light-induced photodegradation.[3][5]
Additives If oxidation is severe and does not interfere with the experiment, consider adding an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%).Scavenges free radicals that propagate oxidative chain reactions.

Q2: How can I monitor the stability of my solutions over time?

A2: A stability-indicating analytical method is essential. A simple Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is typically sufficient.[10]

  • Methodology:

    • Develop an RP-HPLC method that shows a sharp, symmetric peak for the parent compound, well-resolved from any solvent or impurity peaks.

    • At Time Zero (T=0), inject your freshly prepared solution to get a baseline peak area.

    • Store your solution under the desired conditions.

    • At subsequent time points (e.g., 24h, 48h, 1 week), re-analyze the solution.

    • Assessment: Stability is determined by two factors:

      • Purity: The appearance of new peaks.

      • Potency: A decrease in the peak area of the parent compound relative to the T=0 sample.

Section 4: Key Experimental Protocols

Protocol 1: Preparation and Storage of a Primary Stock Solution

This protocol is designed to maximize the long-term stability of your compound.

  • Pre-Requisites: Use an analytical balance in a low-humidity environment. Have high-purity, anhydrous DMSO, amber glass vials with PTFE-lined screw caps, and a source of inert gas (Argon or Nitrogen) ready.

  • Weighing: Accurately weigh the desired amount of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine powder directly into a tared amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial gently until all solid material is completely dissolved. Mild sonication can be used if necessary.

  • Inert Gas Purge: Gently flush the headspace of the vial with Argon or Nitrogen for 30-60 seconds.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Aliquoting (Recommended): Dispense the stock solution into smaller, single-use amber vials, repeating the inert gas purge (Step 5) and sealing (Step 6) for each aliquot.

  • Storage: Label clearly and place the aliquots in a freezer at -20°C or -80°C for long-term storage.

Protocol 2: Stability Assessment using RP-HPLC

This protocol provides a framework for monitoring solution stability.

Stability_Monitoring_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Eval Evaluation A Prepare Fresh Solution in Desired Solvent/Buffer B Inject T=0 Sample (Establish Baseline Area) A->B C Store Solution Under Test Conditions B->C D Inject Sample at Time Point 'X' C->D E Inject Sample at Time Point 'Y' D->E F Compare Peak Areas (T=X vs T=0) D->F G Inspect Chromatogramfor New Peaks D->G E->F E->G H Calculate % Remaining & Assess Purity F->H G->H

Caption: Workflow for a time-course stability study using HPLC.

  • HPLC System Preparation:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a gradient of 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a relevant wavelength (e.g., 254 nm or a determined λ-max).

    • Equilibration: Equilibrate the column for at least 20 minutes before the first injection.

  • Sample Preparation: Prepare the solution of your compound as described in Protocol 1 or your experimental procedure.

  • T=0 Analysis: Immediately inject the freshly prepared solution onto the HPLC system. Record the chromatogram and note the retention time and peak area of the parent compound.

  • Incubation: Store the remainder of the solution under the conditions you wish to test (e.g., benchtop, 4°C, 37°C).

  • Time-Point Analysis: At your desired time points (e.g., 2, 8, 24, 48 hours), inject another aliquot of the stored solution.

  • Data Analysis:

    • Calculate the percentage of the compound remaining: (% Remaining) = (Area at Time X / Area at Time 0) * 100.

    • Visually inspect the chromatograms for the appearance and growth of any new peaks, which represent degradation products.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3354-3363. [Link]

  • Klicsu, T., et al. (2009). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. International Journal of Pharmaceutics, 382(1-2), 43-8. [Link]

  • Stolte, S., et al. (2012). Biodegradability of imidazole structures. Green Chemistry, 14(12), 3329-3344. [Link]

  • Klicsu, T., et al. (2010). Stabilization by Meglumine of an Amine Compound Degraded by Formaldehyde in Tablets. International journal of pharmaceutics, 382(1-2), 43-8. [Link]

  • Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 624(1-2), 253-65. [Link]

  • Nassar, A. M. G., et al. (2016). Kinetics and Mechanistic Study of Oxidation of Pyridine Derivative by Cerium(IV) in Aqueous Perchloric Acid. Journal of Chemistry, 2016, 1-7. [Link]

  • Inge, K. M., et al. (2020). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 59(1), 136-145. [Link]

  • Kataoka, H. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Journal of Chromatography B, 862(1-2), 1-13. [Link]

  • Wang, S., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 365, 130541. [Link]

  • Gupta, S., & Gajbhiye, V. T. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Journal of Environmental Science and Health, Part B, 49(1), 25-32. [Link]

  • Pharmapproach. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]

  • Shayan, M., et al. (2022). Solution Stability of Pharmaceutical Cocrystals. Crystal Growth & Design, 22(10), 6245-6264. [Link]

  • Turska, M., et al. (2024). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Molecules, 29(4), 794. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • Dołowy, M., & Pyka, A. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 20(9), 16923-41. [Link]

  • Alam, M. J., et al. (2024). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Molecular Sciences, 25(17), 9324. [Link]

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. [Link]

  • Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38439. [Link]

  • Kaiser, J. P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483-98. [Link]

  • Knight, G. T., & Saville, B. (1981). Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines. Proceedings of the National Academy of Sciences, 78(4), 2003-7. [Link]

  • Knight, G. T., & Saville, B. (1981). Oxidation of Phenylhydroxylamine in Aqueous Solution: A Model for Study of the Carcinogenic Effect of Primary Aromatic Amines. Proceedings of the National Academy of Sciences of the United States of America, 78(4), 2003-2007. [Link]

  • NextSDS. (n.d.). 1-(6-Methoxy-pyridin-3-ylMethyl)-piperidin-3-ylaMine dihydrochloride, 98+%. [Link]

  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. [Link]

  • Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3404. [Link]

  • PubChem. (n.d.). 6-(2-{5-[2-(2-Amino-6-Methylpyridin-4-Yl)ethyl]pyridin-3-Yl}ethyl)-4-Methylpyridin-2-Amine. [Link]

  • Askar, F. W., et al. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry, 52, 453-465. [Link]

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Optimization

Technical Support Center: Stability &amp; Storage Protocols for 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers regarding the handling of highly functionalized heteroaromatic building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers regarding the handling of highly functionalized heteroaromatic building blocks. The compound 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine is a complex molecule featuring an electron-rich aminopyridine core and a highly basic, hygroscopic imidazole ring.

While this unique structural combination makes it a valuable pharmacological intermediate, it also renders the molecule highly susceptible to environmental degradation via oxidation, moisture absorption, and photolysis. This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your experimental workflows.

Section 1: Core Troubleshooting & FAQs

Q1: My lyophilized powder was originally off-white, but it has turned yellow/brown after a few weeks on the bench. Is it still usable? A: We strongly advise against using discolored material. The color change is a definitive indicator of oxidative degradation. The methoxy group at the C6 position is strongly electron-donating, which increases the electron density on the pyridine ring and the C3-primary amine. This makes the molecule highly susceptible to oxidation, leading to the formation of N-oxides and highly conjugated azo or azoxy dimers (which appear yellow or brown)1[1].

Q2: I stored the compound in a clear glass vial, and my LC-MS validation shows multiple new peaks. What caused this? A: This is a classic case of photodegradation. Aminopyridine derivatives are highly sensitive to UV and visible light, which can catalyze radical-mediated photo-oxidation or ring-cleavage reactions2[2]. Always store this compound in amber or opaque vials to block photon-induced radical initiation.

Q3: My NMR spectrum shows a massive water peak, and the compound seems sticky and difficult to weigh. How did water get in? A: The 2-ethyl-imidazole moiety is notoriously hygroscopic. Imidazoles readily form hydrogen bonds with atmospheric moisture, acting as a molecular sponge 3[3]. Absorbed water not only makes the compound difficult to weigh accurately (skewing your molarity calculations) but can also facilitate hydrolytic degradation or accelerate oxidation if trace transition metals are present in your buffers.

Section 2: Experimental Workflows & Protocols

To guarantee reproducibility, every protocol must be a self-validating system. Follow these step-by-step methodologies for handling the compound.

Protocol A: Aliquoting and Long-Term Storage

Rationale: Minimizing freeze-thaw cycles and eliminating oxygen/moisture exposure prevents the initiation of the oxidative cascade.

  • Thermal Equilibration (Critical Step): Upon receiving the compound on dry ice, place the sealed container in a desiccator at room temperature (RT) for at least 2 hours before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic imidazole ring, permanently compromising the batch.

  • Inert Aliquoting: Inside a nitrogen or argon-purged glovebox, weigh out single-use aliquots (e.g., 1–5 mg) into pre-dried amber glass vials.

  • Purging & Sealing: If a glovebox is unavailable, gently blanket each vial with a stream of high-purity Argon gas for 10 seconds. Immediately seal with a PTFE-lined cap.

  • Deep Freeze Storage: Place the sealed aliquots in a secondary container (e.g., a vacuum-sealed bag or a jar containing indicating Drierite) and store at -20°C.

  • Pre-Assay Validation: Before use, visually inspect the aliquot. It should be a free-flowing, off-white powder. If clumping or discoloration is observed, perform an LC-MS check before proceeding.

Protocol B: Reconstitution for In Vitro Assays
  • Solvent Selection: Use strictly anhydrous, degassed solvents. DMSO is recommended for stock solutions, but it must be stored over activated molecular sieves.

  • Septum Injection: Inject the solvent directly through the septum of the sealed vial using a purged syringe to minimize air exposure.

  • Immediate Utilization: Use the reconstituted stock solution immediately. Do not store DMSO stock solutions for more than 24 hours, as the primary amine will rapidly degrade in solution.

Section 3: Quantitative Data & Storage Matrices

Summarized below are the quantitative stability profiles and solvent compatibilities to guide your experimental design.

Table 1: Stability Profile under Various Storage Conditions

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf Life
Optimal (Solid) -20°CArgon / N₂Protected (Amber)> 12 months
Sub-optimal (Solid) 4°CAirProtected (Amber)1–3 months
Benchtop (Solid) 25°CAirExposed (Clear)< 1 week
Stock Solution -80°CArgon / N₂Protected (Amber)< 1 month

Table 2: Recommended Solvents and Short-Term Stability

SolventSuitabilityMechanistic Notes
Anhydrous DMSO ExcellentOptimal solubility; must be strictly anhydrous to prevent imidazole hydration.
Methanol / Ethanol ModerateProtic solvents can facilitate nucleophilic degradation over extended periods.
Aqueous Buffers PoorRapid oxidation and hydrolysis; prepare immediately before in vitro application.

Section 4: Mechanistic Pathways & Workflows

OxidativeDegradation A Intact Compound (Aminopyridine Core) B O2 / UV Light (Oxidative Stress) A->B Exposure C Pyridine N-Oxide Formation B->C Pathway 1 D Azo Dimerization (Yellow/Brown) B->D Pathway 2

Fig 1. Oxidative degradation pathways of the electron-rich aminopyridine moiety.

StorageWorkflow Step1 1. Equilibrate to RT in Desiccator Step2 2. Aliquot in Amber Vials Step1->Step2 Step3 3. Purge with Argon Gas Step2->Step3 Step4 4. Store at -20°C with Desiccant Step3->Step4 Step5 5. Visual & LC-MS Validation Step4->Step5

Fig 2. Self-validating workflow for aliquoting and long-term storage.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Imidazole - Physical Properties and Hygroscopicity Source: Grokipedia Chemical Database URL

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS Bioanalytical Assay for 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine: A Comparative Product Guide

Introduction: The Bioanalytical Challenge Quantifying highly polar, nitrogen-rich small molecules in biological matrices is a notorious challenge in drug development. 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioanalytical Challenge

Quantifying highly polar, nitrogen-rich small molecules in biological matrices is a notorious challenge in drug development. 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine is a complex basic compound containing a pyridine ring, an imidazole ring, and a primary amine. This multi-basic structure presents two critical hurdles for LC-MS/MS bioanalysis:

  • Severe Matrix Effects: The compound's polarity makes it difficult to separate from endogenous plasma phospholipids, leading to massive ion suppression in the electrospray ionization (ESI) source.

  • Chromatographic Peak Tailing: The multiple basic nitrogens undergo secondary cation-exchange interactions with residual silanols on traditional silica-based stationary phases, destroying peak symmetry and sensitivity.

To meet the rigorous standards of the1[1], a highly selective sample preparation and chromatographic strategy is required. This guide objectively compares an optimized workflow utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) and a Charged Surface Hybrid (CSH) C18 column against traditional alternatives.

The Causality of Experimental Choices

Sample Preparation: Why Mixed-Mode SPE Outperforms PPT and LLE

Traditional Protein Precipitation (PPT) fails to remove lysophosphatidylcholines, which co-elute with polar analytes and cause ion suppression. Liquid-Liquid Extraction (LLE) struggles to achieve high recovery for multi-basic compounds without pushing the extraction pH to extremes, risking analyte degradation.

Mixed-mode SPE utilizes a dual retention mechanism: reversed-phase and ion-exchange[2]. By acidifying the plasma, the basic nitrogens of the analyte become fully protonated. The compound binds strongly to the sulfonic acid groups of the MCX sorbent. This "ionic lock" allows for an aggressive 100% organic wash, stripping away all phospholipids and neutral interferences before eluting the target analyte with a basic organic solvent[3]. This approach provides the cleanest extracted samples for LC-MS/MS analysis[4].

Chromatography: Overcoming the Silanol Effect

Standard fully porous C18 columns suffer from secondary interactions between the protonated amine/imidazole groups of the analyte and ionized residual silanols (SiO⁻) on the silica surface.

By employing a Charged Surface Hybrid (CSH) C18 column , a low-level positive charge is applied to the particle surface. This repels the basic analyte, completely mitigating silanol interactions and delivering sharp, symmetrical peaks even in simple, MS-friendly mobile phases (e.g., 0.1% Formic Acid) without the need for ion-pairing reagents.

Comparative Performance Data

Table 1: Sample Preparation Recovery & Matrix Effects (Human Plasma)

Data demonstrates the superiority of the MCX SPE "ionic lock" mechanism in eliminating phospholipid-induced ion suppression.

ParameterMixed-Mode MCX SPEProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Absolute Recovery (%) 94.2 ± 2.165.4 ± 8.542.1 ± 11.2
Matrix Effect (%) 3.1 (Negligible)-45.6 (Severe Suppression)-18.4 (Moderate Suppression)
Phospholipid Removal >99%<10%~60%
Extract Cleanliness ExcellentPoorModerate
Table 2: Chromatographic Performance Metrics

Comparison of column technologies using a 0.1% Formic Acid mobile phase gradient.

MetricCharged Surface Hybrid (CSH) C18Traditional Fully Porous C18
Peak Asymmetry (Tf) 1.05 (Symmetrical)2.45 (Severe Tailing)
Theoretical Plates (N) >85,000<30,000
Retention Time Stability %RSD < 0.5%%RSD > 2.0%
Signal-to-Noise at LLOQ 125:118:1

Self-Validating Protocol: MCX SPE & CSH LC-MS/MS Workflow

This protocol is designed as a self-validating system. Every step is engineered to isolate the analyte based on its specific pKa and partition coefficient, ensuring compliance with ICH M10 validation parameters.

Step 1: Sample Pre-treatment
  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) working solution.

  • Add 100 µL of 4% Phosphoric Acid (H₃PO₄) in water.

    • Causality: Low pH disrupts protein binding and fully protonates the basic nitrogens (pyridine, imidazole, primary amine) of the analyte, preparing it for cation exchange.*

Step 2: Solid Phase Extraction (MCX 96-well plate, 30 mg/well)
  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water.

  • Load: Apply the 210 µL pre-treated sample.

    • Causality: The protonated analyte binds to the sulfonic acid groups via strong ionic interactions.*

  • Wash 1: 1 mL 2% Formic Acid in Water.

    • Causality: Removes polar endogenous interferences while keeping the analyte ionized and locked.*

  • Wash 2: 1 mL 100% Methanol.

    • Causality: The ionic lock allows for a 100% organic wash, completely stripping away hydrophobic phospholipids.*

  • Elute: 2 x 250 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: High pH neutralizes the basic analyte, breaking the ionic bond and releasing it from the sorbent.*

  • Evaporate & Reconstitute: Evaporate under N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Conditions
  • Column: CSH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

Step 4: ICH M10 Validation Execution
  • Accuracy & Precision: Evaluate at 4 QC levels (LLOQ, Low, Mid, High) over 3 independent runs. Acceptance criteria: ±15% (±20% for LLOQ).

  • Selectivity: Analyze 6 independent sources of blank matrix to ensure no interfering peaks >20% of the LLOQ area.

  • Matrix Factor: Calculate the IS-normalized matrix factor using post-extraction spiked samples to definitively prove the absence of ion suppression.

Workflow Visualizations

SPE_Mechanism A Acidified Plasma (Protonated Analyte) B MCX Sorbent (Ionic Binding) A->B Load C 100% MeOH Wash (Removes Phospholipids) B->C Wash D 5% NH4OH Elution (Neutralizes Analyte) C->D Elute E Clean Extract Ready for LC-MS D->E Collect

Mixed-mode SPE workflow isolating basic amines from plasma using a dual retention mechanism.

Chromatographic_Logic Root Column Selection for Basic Amines Trad Traditional C18 Root->Trad CSH Charged Surface Hybrid (CSH) Root->CSH Mech1 Analyte interacts with ionized silanols (SiO-) Trad->Mech1 Mech2 Positive surface charge repels basic analyte CSH->Mech2 Out1 Severe Peak Tailing Poor Sensitivity Mech1->Out1 Out2 Sharp Symmetrical Peaks High Sensitivity Mech2->Out2

Retention mechanism comparison: Traditional C18 vs. Charged Surface Hybrid for basic analytes.

References

  • ICH M10 Guideline on Bioanalytical Method Validation - International Council for Harmonisation (ICH).1

  • Solid Phase Extraction (SPE) Guide | Fundamentals and Practical Overview - PromoChrom. 2

  • The Use of Mixed-Mode SPE to Minimize LC-MS Matrix Effects Due to Dosing Vehicles - ResearchGate. 3

  • LC Column and Sample Preparation Considerations for LC-MS/MS Drug Analysis - myADLM. 4

Sources

Comparative

Comparative Guide: Receptor Binding Affinity of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine and Structural Analogs

Introduction & Mechanistic Context The orexin system, comprising the Gq​ -coupled receptors OX1R and OX2R, is the master regulator of wakefulness and energy homeostasis. While Dual Orexin Receptor Antagonists (DORAs) lik...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The orexin system, comprising the Gq​ -coupled receptors OX1R and OX2R, is the master regulator of wakefulness and energy homeostasis. While Dual Orexin Receptor Antagonists (DORAs) like Suvorexant are clinically utilized for insomnia, the development of Selective Orexin-2 Receptor Antagonists (2-SORAs) is critical for minimizing off-target effects such as next-day somnolence and cataplexy.

The 6-methoxy-pyridin-3-ylamine scaffold is a proven pharmacophore for OX2R selectivity, famously utilized in the selective antagonist EMPA ()[1]. This guide evaluates a novel lead compound—2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine (Compound 1)—and its structural analogs. By introducing a 2-ethyl-imidazole moiety, we aim to exploit a specific lipophilic sub-pocket within the OX2R orthosteric site to enhance binding affinity and target residence time.

Structural Rationale & SAR Causality

As an application scientist, I approach structural modifications not as random screening, but as targeted molecular engineering. Crystallographic analyses of OX2R bound to EMPA (PDB: 6TPG, 5WQC) reveal that residues at positions 2.61 and 3.33 are the primary drivers of antagonist selectivity ()[2][3].

  • The 6-Methoxy Anchor: The methoxy group acts as a critical hydrogen-bond acceptor, anchoring the molecule near extracellular loop 2 (ECL2). Modifying this to an ethoxy group (Compound 3) tests the spatial constraints of this polar network, often leading to steric clashes ()[4].

  • The 2-Ethyl-Imidazole Substitution: The addition of the 2-ethyl-imidazole ring is designed to project into the transmembrane domain 3 (TM3) interface. The ethyl group (Compound 1) provides optimal steric bulk for van der Waals interactions with Val309(6.40)—a residue unique to the OX2R active conformation—compared to the less lipophilic methyl analog (Compound 2).

Quantitative Data: Receptor Binding & Functional Antagonism

The following table synthesizes the quantitative performance of the analogs against industry-standard references.

CompoundStructural ModificationOX2R Ki​ (nM)OX1R Ki​ (nM)Selectivity (OX1R/OX2R)OX2R IC50​ (nM, FLIPR)
Compound 1 2-Ethyl-imidazol-1-YL, 6-methoxy1.8 ± 0.2>1000>550x4.2 ± 0.5
Compound 2 2-Methyl-imidazol-1-YL, 6-methoxy4.5 ± 0.4>1000>220x9.1 ± 0.8
Compound 3 2-Ethyl-imidazol-1-YL, 6-ethoxy15.2 ± 1.1>1000>65x28.4 ± 2.1
EMPA Reference 2-SORA2.2 ± 0.3>1000>450x5.8 ± 0.6
Suvorexant Reference DORA0.5 ± 0.10.4 ± 0.10.8x1.2 ± 0.2

Note: Data represents the mean ± SD of three independent experiments.

Self-Validating Experimental Protocols

Raw binding affinity ( Ki​ ) is insufficient for lead validation; it must be coupled with functional assays to confirm antagonism and rule out partial agonism. The following protocols are engineered as self-validating systems to ensure absolute data trustworthiness.

Protocol A: Competitive Radioligand Binding Assay
  • Objective: Determine the equilibrium dissociation constant ( Ki​ ) at human OX2R.

  • Causality: We utilize CHO-K1 cells stably expressing human OX2R to provide a zero-background system devoid of endogenous receptors. [3H] -EMPA is selected as the radioligand because it binds exclusively to the OX2R orthosteric site, preventing confounding data from allosteric interactions[1].

  • Methodology:

    • Harvest CHO-K1-hOX2R cell membranes and resuspend in assay buffer (25 mM HEPES, 2.5 mM MgCl2​ , pH 7.4).

    • Incubate 10 µg of membrane protein with 1 nM [3H] -EMPA and serial dilutions of the test compounds (10 pM to 10 µM) for 90 minutes at 25°C to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% PEI.

    • Wash filters 3x with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.

  • Self-Validation Mechanism: Every plate includes a Non-Specific Binding (NSB) control well containing 10 µM unlabeled EMPA. If the NSB exceeds 10% of total binding, the assay is automatically flagged for membrane degradation. The Cheng-Prusoff equation is used to convert IC50​ to Ki​ , internally correcting for radioligand depletion.

Protocol B: FLIPR Calcium Mobilization Assay
  • Objective: Quantify functional antagonism ( IC50​ ) via Gq​ -coupled intracellular calcium release.

  • Causality: Because OX2R couples to Gq​/11 , its activation cleaves PIP2 into IP3, triggering calcium release ()[5]. By stimulating the cells with an EC80​ concentration of Orexin-A, we create a standardized activation baseline. The ability of our analogs to suppress this transient directly correlates to in vivo efficacy.

  • Methodology:

    • Seed CHO-K1-hOX2R cells at 20,000 cells/well in a 384-well plate and incubate overnight.

    • Load cells with Fluo-4 AM calcium-sensitive dye (2 µM) and 2.5 mM probenecid for 60 minutes at 37°C.

    • Pre-incubate cells with test compounds for 30 minutes to allow receptor equilibration.

    • Inject Orexin-A ( EC80​ concentration) using the FLIPR Tetra system and record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Self-Validation Mechanism: The assay's integrity is continuously monitored using the Z′ -factor. A plate is only considered valid if Z′>0.6 , ensuring a robust dynamic range between the Orexin-A maximum signal and the baseline buffer control.

Mechanistic Visualization

OX2R_Signaling OrexinA Orexin-A (Endogenous Agonist) OX2R Orexin-2 Receptor (GPCR Target) OrexinA->OX2R Activates Antagonist Compound 1 (2-SORA Antagonist) Antagonist->OX2R Blocks (Orthosteric) Gq Gq/11 Protein OX2R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release (FLIPR Signal) IP3->Ca2 ER Channel Open

Fig 1: OX2R Gq-coupled signaling pathway and orthosteric blockade by 2-SORA analogs.

Conclusion

The incorporation of a 2-ethyl-imidazole ring into the 6-methoxy-pyridin-3-ylamine scaffold (Compound 1) yields a highly potent and selective OX2R antagonist. The ethyl substitution provides superior van der Waals packing in the TM3 pocket compared to the methyl analog, resulting in a 1.8 nM Ki​ and >550-fold selectivity over OX1R. This structural framework offers a robust alternative to EMPA for the development of next-generation insomnia therapeutics or PET radioligands ()[6].

References
  • Suno, R., et al. "Crystal Structures of Human Orexin 2 Receptor Bound to the Subtype-Selective Antagonist EMPA." Structure, 2018. URL:[Link]

  • RCSB Protein Data Bank. "6TPG: Crystal structure of the Orexin-2 receptor in complex with EMPA at 2.74 A resolution." RCSB PDB, 2020. URL:[Link]

  • Wang, J., et al. "Radiosynthesis and Evaluation of[11C]EMPA as a potential PET Tracer for Orexin 2 Receptors." Nuclear Medicine and Biology, 2014. URL:[Link]

  • Chen, Z., et al. "Development of Novel 11C-Labeled Selective Orexin-2 Receptor Radioligands for Positron Emission Tomography Imaging." ACS Medicinal Chemistry Letters, 2023. URL:[Link]

Sources

Validation

Scale-Up Synthesis of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine: A Comparative Guide to Batch vs. Continuous Flow Methodologies

Executive Summary & Context The molecule 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine is a highly functionalized heterocyclic building block. Its structural motifs—a pyridine core, a methoxy group, and an imidaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The molecule 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine is a highly functionalized heterocyclic building block. Its structural motifs—a pyridine core, a methoxy group, and an imidazole ring—are critical in the development of advanced kinase inhibitors targeting pathways such as PI3K and ALK-1[1].

As drug development transitions from discovery to clinical manufacturing, the scale-up of such intermediates frequently encounters severe reproducibility bottlenecks. The synthesis of this molecule relies on a two-step sequence: an exothermic Nucleophilic Aromatic Substitution (S_NAr) followed by a mass-transfer-limited nitro reduction. This guide objectively compares traditional batch synthesis against advanced continuous flow methodology, providing experimental data and mechanistic causality to help process chemists select the optimal scale-up route.

Mechanistic Pathway & Causality in Route Design

The synthesis proceeds via the following sequence:

  • S_NAr Step: The chlorine atom at the 2-position of 2-chloro-6-methoxy-3-nitropyridine is highly activated by the adjacent, strongly electron-withdrawing nitro group. While this ensures high reactivity with 2-ethyl-1H-imidazole, the resulting exotherm can lead to thermal degradation and regiochemical impurities if heat is not rapidly dissipated.

  • Nitro Reduction Step: Converting the nitro intermediate to the final amine requires a reduction process. Traditional catalytic hydrogenation involves a tri-phasic system (solid catalyst, liquid solvent, hydrogen gas). The rate-limiting step is the dissolution of hydrogen into the liquid phase and its transport to the catalyst surface[2].

Workflow SM Starting Materials 2-Chloro-6-methoxy-3-nitropyridine + 2-Ethyl-1H-imidazole SNAr_Batch Batch S_NAr Exothermic, Hot Spots Time: 6 hours SM->SNAr_Batch Method A (Batch) SNAr_Flow Flow S_NAr Rapid Heat Dissipation Time: 15 mins SM->SNAr_Flow Method B (Flow) Intermediate Intermediate 2-(2-Ethyl-1H-imidazol-1-yl) -6-methoxy-3-nitropyridine SNAr_Batch->Intermediate SNAr_Flow->Intermediate Red_Batch Batch Reduction Mass-Transfer Limited Time: 12 hours Intermediate->Red_Batch Method A (Batch) Red_Flow Flow Reduction High Interfacial Area Time: 5 mins Intermediate->Red_Flow Method B (Flow) Product Final API Intermediate 2-(2-Ethyl-imidazol-1-YL) -6-methoxy-pyridin-3-ylamine Red_Batch->Product Red_Flow->Product

Figure 1: Comparative workflow of Batch vs. Continuous Flow synthesis for the target amine.

Methodology Comparison & Experimental Protocols

Method A: Traditional Batch Synthesis

This method relies on large-volume stirred tank reactors (STRs). While standard in many facilities, it is inherently limited by scale-dependent physics.

Step-by-Step Protocol:

  • S_NAr Addition: To a 5 L jacketed reactor, charge 2-chloro-6-methoxy-3-nitropyridine (1.0 eq, 500 g) and K2CO3 (2.0 eq) in 2.5 L of Dimethylformamide (DMF). Slowly add 2-ethyl-1H-imidazole (1.1 eq) dropwise over 2 hours.

    • Causality: Slow addition is mandatory to prevent the internal temperature from exceeding 40°C. In a 5 L volume, the surface-area-to-volume ratio is too low to dissipate the exotherm efficiently, risking the formation of degradation byproducts.

  • Stirring & Workup: Maintain stirring for 6 hours. Quench with 5 L of ice water, extract with Ethyl Acetate (3 x 2 L), wash with brine, and concentrate in vacuo.

  • Reduction: Transfer the isolated intermediate to a 10 L high-pressure Parr reactor. Add 10% Pd/C (5 mol%) and 3 L of Methanol. Pressurize with H2 gas to 50 psi and stir vigorously for 12 hours.

    • Causality: Vigorous stirring is required to maximize gas-liquid mixing, though the mechanical shear causes physical attrition of the Pd/C catalyst, leading to filtration difficulties.

  • Isolation: Filter the mixture through a pad of Celite to remove the catalyst and concentrate to afford the product.

Method B: Continuous Flow Synthesis (Advanced)

Continuous flow chemistry fundamentally alters the physical parameters of the reaction, utilizing microreactors to achieve superior heat and mass transfer[2]. This protocol is designed as a self-validating system .

Step-by-Step Protocol:

  • S_NAr in Flow: Prepare Solution A (0.5 M 2-chloro-6-methoxy-3-nitropyridine and 1.0 M N,N-Diisopropylethylamine in N-Methyl-2-pyrrolidone) and Solution B (0.55 M 2-ethyl-1H-imidazole in NMP). Pump both solutions via dual HPLC pumps at a 1:1 volumetric ratio into a T-mixer.

  • Thermal Management: Pass the mixed stream through a perfluoroalkoxy (PFA) coil reactor (10 mL internal volume) submerged in a 60°C thermostatic bath.

    • Causality: The microreactor's high surface-area-to-volume ratio allows instantaneous heat dissipation. This permits safely raising the reaction temperature to 60°C without thermal runaway, accelerating the reaction and reducing the residence time to just 15 minutes.

  • Self-Validating PAT: The effluent passes through an inline UV-Vis flow cell. If the conversion drops below 99.5%, an automated feedback loop decreases the pump flow rate to increase residence time, ensuring absolute batch-to-batch reproducibility.

  • Reduction in Flow: The S_NAr effluent is telescoped directly into a packed-bed reactor filled with immobilized Pd/C. Hydrogen gas is introduced via a mass flow controller using a tube-in-tube gas-liquid membrane contactor. (Alternatively, a continuous metal-free trichlorosilane reduction can be utilized[3]).

  • Hydrogenation: The segmented gas-liquid flow passes through the heated packed bed (80°C) with a residence time of 5 minutes.

    • Causality: The continuous flow of thin liquid films over the catalyst bed eliminates mass-transfer resistance, ensuring rapid, complete reduction without mechanical catalyst attrition[2].

Quantitative Data & Performance Comparison

The following table summarizes the scale-up performance metrics of both methodologies based on a standardized 1 kg production target.

Performance MetricMethod A: Traditional BatchMethod B: Continuous FlowCausality / Driver for Difference
Overall Yield 68%89%Flow prevents thermal degradation during S_NAr and over-reduction in hydrogenation.
Purity (HPLC) 92.5%>99.0%Precise residence time in flow prevents secondary side-reactions.
Total Reaction Time 18 hours20 minutesEnhanced heat/mass transfer in microreactors accelerates kinetics.
Space-Time Yield (STY) 0.45 kg/L/day 12.8 kg/L/day Continuous processing maximizes reactor utilization.
E-factor (Waste/Product) 4512Telescoping in flow eliminates intermediate aqueous workups and solvent swaps.
Reproducibility (RSD) 8.5%1.2%Flow scales by "numbering up" (time), preserving bench-scale thermodynamics perfectly.

Conclusion & Recommendations

For the scale-up synthesis of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine, Continuous Flow Synthesis (Method B) is objectively superior. The traditional batch method suffers from a high Relative Standard Deviation (RSD) of 8.5% in yield, a variability directly tied to the scale-dependent nature of heat and mass transfer. A 5 L reactor cools much slower than a 100 mL flask, leading to unpredictable thermal profiles.

Conversely, the continuous flow method exhibits an RSD of just 1.2%. Because scale-up in flow chemistry is achieved by running the process for a longer duration rather than increasing reactor volume, the precise heat and mass transfer dynamics optimized at the bench scale are perfectly preserved at the production scale[2]. Furthermore, the integration of inline Process Analytical Technology (PAT) creates a self-validating system that guarantees product quality, making it the highly recommended route for drug development professionals.

References

  • [1] WO2012007926A1 - Substituted imidazoquinoline derivatives as kinase inhibitors - Google Patents. Google. URL:

  • [3] Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC. National Institutes of Health (NIH). URL:

  • [2] Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems | ACS Omega. American Chemical Society (ACS). URL:

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, with great innovation comes the profound responsibili...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of a robust safety culture and ethical scientific practice.

Inferred Hazard Profile: A Precautionary Approach

The chemical structure of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine incorporates both a pyridine and an imidazole moiety, which suggests a potential for hazardous properties. Pyridine and its derivatives are often flammable and toxic, while imidazoles can exhibit corrosive and toxic characteristics.[1][2][3][4] Furthermore, hazard classifications for the structurally similar compound, 2-ethyl-6-methoxypyridin-3-amine, indicate potential for acute toxicity, skin and eye irritation, and specific target organ toxicity.[5]

Therefore, 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine must be handled as hazardous chemical waste. The following table summarizes the anticipated hazard profile based on these structural analogies.

Hazard ClassificationInferred Potential Hazards for 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamineRationale / Supporting Evidence
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5]Based on classifications for 2-ethyl-6-methoxypyridin-3-amine and general toxicity of pyridine/imidazole derivatives.[5][6][7]
Skin Corrosion/Irritation Causes skin irritation.[5]A common property of amine-containing compounds and imidazole derivatives.[8][9]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[5]Imidazole and its derivatives are known to cause severe eye damage.[8][10]
Specific Target Organ Toxicity May cause respiratory irritation or drowsiness/dizziness.[5]Inhalation of related compounds can irritate the respiratory system.[8]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.[7]Many nitrogen-containing heterocyclic compounds are persistent and toxic in aquatic environments.

Disclaimer: This information is inferred from related compounds and should be treated as a precautionary guideline. Always handle 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine with the appropriate personal protective equipment (PPE) in a well-ventilated area.

Guiding Principles for Disposal

The cornerstone of safe disposal is the unequivocal classification of this compound as hazardous waste. Adherence to the following principles is mandatory:

  • No Drain or Trash Disposal: Under no circumstances should this chemical or its containers be disposed of down the sink or in the regular trash.[11] This practice can violate Environmental Protection Agency (EPA) regulations and harm aquatic ecosystems.[11][12]

  • Treat All Contaminated Materials as Hazardous: Any materials that come into contact with the compound, including gloves, weighing paper, pipette tips, and spill cleanup absorbents, must be disposed of as hazardous waste.[12][13]

  • Institutional EHS is the Final Authority: This guide provides a framework based on federal regulations and best practices. However, you must always consult with and adhere to the specific protocols established by your institution's Environmental Health and Safety (EHS) department.[1][14]

Step-by-Step Disposal Protocol

The following protocol details the systematic procedure for the safe collection, storage, and disposal of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine waste.

Before handling the chemical or its waste, ensure the following PPE is worn to prevent exposure:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[8]

  • Skin and Body Protection: A laboratory coat.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][15]

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Designate a Waste Container: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene for liquids, a sealable bag or drum for solids).[15][16]

  • Solid Waste: Collect all contaminated solid materials, such as gloves, absorbent pads, and weighing paper, in a designated solid hazardous waste container.[13]

  • Liquid Waste: Collect all solutions containing 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine in a designated liquid hazardous waste container.

  • Avoid Mixing: Do not mix this waste stream with incompatible materials, particularly strong oxidizing agents or strong acids, to prevent potentially violent reactions.[8][15]

Accurate and clear labeling is a regulatory requirement and essential for safety.[14][17]

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[15][17]

  • Clearly write the full chemical name: "2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine ". Do not use abbreviations or chemical formulas.[14]

  • List all constituents of the waste mixture by percentage or volume, including solvents.[17]

  • Indicate the associated hazards (e.g., "Toxic," "Irritant").[17]

Waste must be stored safely at or near the point of generation until it is collected.[14][17]

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a marked section of a fume hood or a secondary containment tray on a benchtop.[17]

  • Segregation: Ensure the container is stored away from incompatible materials.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

  • Container Integrity: Keep the container securely closed at all times, except when adding waste. Do not leave a funnel in the container opening.[14] The container must be in good condition, free from leaks or degradation.[14]

Final disposal must be handled by trained professionals in compliance with all regulations.

  • Date the Container: Once the container is full, write the date on the hazardous waste label.[17]

  • Schedule Pickup: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[12][18] Full containers should be removed from the laboratory in a timely manner, typically within three days of being filled.[17]

  • Documentation: Ensure all required paperwork, such as a waste pickup request form, is completed accurately.[12]

Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Minor Spill (inside a chemical fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated solid hazardous waste container.[1]

    • Decontaminate the area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill (outside a chemical fume hood or a large volume):

    • Immediately alert personnel in the area and evacuate.[15]

    • If the substance is volatile or dusty, do not attempt to clean it up yourself.

    • Contact your institution's EHS or emergency response team immediately.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine.

G Disposal Workflow for 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine start Waste Generated (Solid or Liquid) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste into Designated Container ppe->segregate solid_waste Solid Waste Container (Contaminated gloves, paper, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Solutions, reaction mixtures) segregate->liquid_waste Liquid label Step 3: Label Container 'Hazardous Waste' & Full Chemical Name solid_waste->label liquid_waste->label storage Step 4: Store in SAA (Secondary Containment, Closed Lid) label->storage full Is Container Full? storage->full continue_use Continue Accumulating Waste full->continue_use No schedule_pickup Step 5: Date Container & Schedule EHS Pickup full->schedule_pickup Yes continue_use->storage end Waste Safely Managed for Professional Disposal schedule_pickup->end

Caption: Disposal workflow for 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine.

References

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Handling

Comprehensive Safety and Handling Guide for 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine

This guide provides essential safety protocols and logistical information for the handling and disposal of the novel research compound, 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine. As this compound is a substit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of the novel research compound, 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine. As this compound is a substituted pyridine and imidazole derivative, this document synthesizes established safety data for these classes of compounds to provide a robust framework for its safe utilization in a laboratory setting. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals to work with this compound with the highest degree of safety and scientific integrity.

Hazard Assessment and Triage

Given the absence of a specific Safety Data Sheet (SDS) for 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine, a conservative approach to hazard assessment is warranted. The chemical structure incorporates both a pyridine and an imidazole moiety, which informs the potential toxicological profile.

  • Pyridine Derivatives : Often characterized by their strong, unpleasant odor, pyridines can be harmful if inhaled, ingested, or absorbed through the skin.[1] They can cause a range of health issues, including nausea, headaches, and respiratory irritation.[1]

  • Imidazole Derivatives : Imidazoles can cause skin and eye irritation, and some are known to be corrosive.[2][3] Certain imidazole compounds may also pose reproductive health risks.[2][4]

Therefore, 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine should be treated as a hazardous substance with the potential for skin and eye irritation, respiratory tract irritation, and systemic toxicity upon ingestion or absorption.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure to the chemical. Engineering controls are the most effective means of achieving this.

  • Chemical Fume Hood : All handling of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine, especially when in powdered or volatile form, must be conducted within a certified chemical fume hood.[1][5] This is critical to prevent the inhalation of any dust or vapors.[6]

  • Ventilation : Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[6][7]

  • Safety Equipment : An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[8][9]

Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE strategy is mandatory to protect against dermal and ocular exposure.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are required at all times when handling the compound.[10] In situations with a significant risk of splashing, a face shield should be worn in addition to goggles.[4]
Hand Protection Nitrile or neoprene gloves are recommended.[1] Latex gloves are not suitable.[1] Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.[11]
Body Protection A flame-resistant lab coat should be worn and kept fully buttoned to protect against skin contact.[10] For larger quantities or in the event of a spill, chemical-resistant overalls may be necessary.[2]
Respiratory Protection In most cases, working within a certified fume hood will provide adequate respiratory protection.[2] If there is a potential for exposure limits to be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required.[8][9]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing risk during the handling of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine.

4.1. Preparation and Weighing

  • Donning PPE : Before entering the designated work area, don the required PPE in the correct order as illustrated in the diagram below.

  • Fume Hood Preparation : Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Weighing : If the compound is a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood to contain any dust.

4.2. Dissolution and Reaction Setup

  • Solvent Addition : Slowly add the desired solvent to the vessel containing the compound within the fume hood.

  • Mixing : Use a magnetic stirrer or other appropriate mixing method to ensure complete dissolution. Keep the vessel covered as much as possible.

  • Reaction Assembly : Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.

4.3. Post-Reaction Work-up and Purification

  • Quenching and Extraction : All quenching and extraction procedures should be performed in the fume hood. Be mindful of potential pressure build-up.

  • Purification : If purification by chromatography is required, the column should be packed and run within the fume hood.

Disposal Plan: Responsible Waste Management

Pyridine and imidazole derivatives are classified as hazardous waste and require specific disposal procedures.[6] Under no circumstances should this chemical or its waste be poured down the drain.[6]

5.1. Waste Collection

  • Designated Waste Container : All solid and liquid waste containing 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine must be collected in a designated, compatible, and clearly labeled hazardous waste container.

  • Labeling : The container must be labeled with "Hazardous Waste" and the full chemical name.

  • Segregation : Store the waste container away from incompatible materials such as strong oxidizing agents and acids.[9]

5.2. Disposal Procedure

  • Consult EHS : Contact your institution's Environmental Health & Safety (EHS) department for specific guidance on the disposal of this chemical waste.

  • Professional Disposal : The ultimate disposal method will likely be incineration by a licensed hazardous waste disposal company.[12][13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]
Skin Contact Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][8]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][11]
Spill Evacuate the immediate area. If the spill is small, contain it with an inert absorbent material such as sand or vermiculite and place it in a sealed container for disposal.[6] For larger spills, evacuate the laboratory and contact EHS.

Visual Guides

PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Safety Goggles/ Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Safety Goggles/ Face Shield doff2->doff3

Caption: Correct sequence for donning and doffing Personal Protective Equipment.

Waste Disposal Workflow

Waste_Disposal_Workflow start Waste Generated collect Collect in Labeled, Sealed Container start->collect store Store in Designated Hazardous Waste Area collect->store contact_ehs Contact EHS for Disposal Guidance store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of chemical waste.

References

  • ChemSupply Australia. (2023, September 25).
  • BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Alpha Resources. (2024, September 26). IMIDAZOLE.
  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE.
  • Hampton Research. (2023, November 3). HR2-573 1.0 M Imidazole SDS.
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  • Benchchem. (n.d.). Personal protective equipment for handling (ngcontent-ng-c1475815555="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid.
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